Product packaging for Reversin 121(Cat. No.:CAS No. 174630-04-7)

Reversin 121

Cat. No.: B161322
CAS No.: 174630-04-7
M. Wt: 641.8 g/mol
InChI Key: SVNKEDMVAQBLLN-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Reversin 121 is a hydrophobic peptide chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance.
high affinity peptide chemosensitize

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47N3O9 B161322 Reversin 121 CAS No. 174630-04-7

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNKEDMVAQBLLN-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174630-04-7
Record name Reversin 121
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Reversin 121: A Deep Dive into its Mechanism of Action as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversin 121 is a synthetic peptide that has emerged as a significant modulator of multidrug resistance (MDR) in cancer. Contrary to initial confusion with the similarly named compound "Reversine," which is an Aurora kinase inhibitor, this compound's primary mechanism of action is the inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Core Mechanism of Action: Inhibition of P-glycoprotein

This compound functions as a potent inhibitor of P-glycoprotein, a 170 kDa transmembrane protein that acts as an ATP-dependent efflux pump. In many cancer types, the overexpression of P-glycoprotein is a primary cause of multidrug resistance, as it actively removes a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound counteracts this resistance by directly interacting with P-glycoprotein. While the precise binding site is yet to be fully elucidated, it is understood that this compound's interaction with P-gp leads to a modulation of its function. Interestingly, it has been reported that this compound increases the ATPase activity of MDR1[1][2][3]. This may seem counterintuitive for an inhibitor; however, this phenomenon, known as "uncoupled ATPase activity," suggests that this compound may promote ATP hydrolysis without effective drug transport, ultimately leading to a non-productive cycle that depletes the cell of the energy required for drug efflux. This effectively inhibits the pump's ability to remove chemotherapeutic agents.

The inhibitory effect of this compound is not limited to P-glycoprotein. Studies have shown that it also reduces the proportion of tumor cells expressing other multidrug resistance proteins, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Multidrug Resistance-Associated Protein 3 (MRP3), particularly in pancreatic cancer models[4].

Signaling Pathway of P-glycoprotein-mediated Multidrug Resistance and its Inhibition by this compound

P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition by this compound cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Drug_out Extracellular Space P-gp->Drug_out Efflux ADP ADP + Pi P-gp->ADP Hydrolysis Drug_in Intracellular Chemotherapeutic Drug Drug_in->P-gp Binds to Cell_Death Cell Death Drug_in->Cell_Death Induces Apoptosis Reduced_Efficacy Reduced Therapeutic Efficacy Drug_out->Reduced_Efficacy Leads to ATP ATP ATP->P-gp Provides Energy Reversin121 This compound Reversin121->P-gp Inhibits Chemotherapy Chemotherapeutic Drug Chemotherapy->Drug_in Enters Cell Workflow for P-glycoprotein Inhibition Assay using Flow Cytometry Start Start Cell_Culture Culture MDR1-expressing and parental cells Start->Cell_Culture Cell_Harvest Harvest and resuspend cells Cell_Culture->Cell_Harvest Inhibitor_Incubation Incubate with varying concentrations of this compound Cell_Harvest->Inhibitor_Incubation Substrate_Loading Load cells with Rhodamine 123 Inhibitor_Incubation->Substrate_Loading Efflux Allow drug efflux in the presence of this compound Substrate_Loading->Efflux Flow_Cytometry Analyze intracellular fluorescence by flow cytometry Efflux->Flow_Cytometry Data_Analysis Determine IC50 value Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Reversin 121 as a P-glycoprotein Inhibitor in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Multidrug resistance (MDR) remains a primary obstacle to effective cancer chemotherapy.[1] A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing intracellular concentrations of chemotherapeutic agents to sub-therapeutic levels.[2][3] This has spurred the development of P-gp inhibitors to reverse resistance and restore chemosensitivity. Reversin 121, a hydrophobic peptide chemosensitizer, has emerged as a potent P-gp inhibitor.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Introduction: The Challenge of Multidrug Resistance in Cancer

The development of resistance to a wide array of structurally and functionally diverse anticancer drugs is a significant challenge in oncology.[1] This phenomenon, known as multidrug resistance (MDR), can be intrinsic or acquired and is a major cause of chemotherapy failure.[1]

The Role of P-glycoprotein (P-gp) in Chemotherapy Failure

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that actively transports xenobiotics out of cells.[2][6] It is a member of the ABC transporter superfamily, utilizing the energy from ATP hydrolysis to drive the efflux of a broad spectrum of substrates, including many widely used chemotherapeutic drugs like taxanes, anthracyclines, and vinca alkaloids.[2][7][8]

P-gp is constitutively expressed in various normal tissues with excretory functions, such as the intestinal epithelium, liver, and kidney, where it plays a protective role by limiting toxin absorption and facilitating their elimination.[2][6] However, its overexpression in cancer cells is a well-established mechanism of MDR.[1][9] By actively pumping anticancer drugs out of the tumor cells, P-gp lowers the intracellular drug concentration, preventing the drugs from reaching their therapeutic targets and rendering the cells resistant to treatment.[2][10]

The Need for P-gp Inhibitors

To overcome P-gp-mediated MDR, significant research has focused on developing P-gp inhibitors, also known as chemosensitizers or MDR modulators.[1] The strategy involves co-administering a P-gp inhibitor with a conventional chemotherapeutic agent. The inhibitor blocks the P-gp efflux pump, thereby increasing the intracellular accumulation and retention of the anticancer drug, restoring its cytotoxic efficacy in resistant cells.[3][11] While several generations of P-gp inhibitors have been developed, the search for potent, specific, and non-toxic agents continues.[1]

This compound: A Novel P-gp Inhibitor

This compound is a high-affinity peptide identified for its ability to modulate the function of MDR proteins.[12][13] It is characterized as a hydrophobic peptide chemosensitizer that effectively reverses P-gp-mediated multidrug resistance.[4][5]

Mechanism of Action

This compound functions as a direct inhibitor of P-glycoprotein.[4][14] Unlike some inhibitors that act by downregulating protein expression, this compound directly interferes with the pump's function.[3] Interestingly, it has been shown to increase the ATPase activity of MDR1, suggesting it may act as an alternative substrate that competitively inhibits the transport of chemotherapeutic drugs, leading to a "futile cycling" of the transporter.[4][5][7][14] By occupying the transporter, it prevents the efflux of cytotoxic agents, leading to their accumulation within the cancer cell and the reversal of resistance.

Preclinical Efficacy of this compound

The efficacy of this compound in overcoming P-gp-mediated MDR has been demonstrated in both in vitro and in vivo cancer models.

In Vitro Studies

In vitro experiments have shown that this compound can restore sensitivity to chemotherapeutic agents in various resistant cancer cell lines. For instance, in paclitaxel-resistant lung cancer cells (NCI-H460), a 5 μM concentration of this compound successfully reversed the resistance to paclitaxel.[4][5][14] Similarly, when combined with gemcitabine, this compound at 12 μg/mL reduced the proportion of MDR-positive cells in the Panc1 pancreatic cancer cell line.[4][5][14] These studies highlight its potential across different cancer types and in combination with various standard chemotherapy drugs.

In Vivo Studies

The therapeutic potential of this compound has been validated in animal models. In an orthotopic mouse model of pancreatic carcinoma, the combination of this compound (at 2.5 mg/kg) with 5-fluorouracil (35 mg/kg/day) led to a significant decrease in tumor size and a reduced prevalence of metastases compared to chemotherapy alone.[5][12][13][14] Flow cytometry analysis in this model also revealed that the combination therapy decreased the number of cells positive for another MDR protein, MRP3.[5][14] These findings demonstrate that this compound can effectively sensitize tumors to chemotherapy in a complex biological system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Summary of In Vitro Efficacy of this compound

Cell Line Cancer Type Chemotherapeutic Agent This compound Concentration Duration Key Finding
NCI-H460 (Paclitaxel-Resistant) Lung Cancer Paclitaxel 5 μM 96 h Reverses resistance against paclitaxel.[4][5]

| Panc1 | Pancreatic Cancer | Gemcitabine | 12 μg/mL | Not specified | Reduces the proportion of MDR-positive tumor cells.[4][5][14] |

Table 2: Summary of In Vivo Efficacy of this compound

Animal Model Cancer Type Treatment Group Dosing Regimen Key Finding

| Orthotopic Mouse Model | Pancreatic Carcinoma | this compound + 5-Fluorouracil | this compound: 2.5 mg/kg (i.p.)5-Fluorouracil: 35 mg/kg/day (i.p.)5 days a week | Significantly decreased tumor size and prevalence of metastases.[5][12][14] |

Key Experimental Protocols

The evaluation of P-gp inhibitors like this compound involves a series of standardized assays.[9][15] The following are detailed methodologies for key experiments.

Protocol: P-gp Mediated Efflux Inhibition Assay (Fluorescent Substrate Accumulation)

This assay directly measures the ability of a test compound to inhibit the efflux of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[16]

  • Cell Culture: Culture P-gp-overexpressing cancer cells (e.g., MCF-7/Adr, NCI-H460/PTX) and the corresponding parental drug-sensitive cell line to 80-90% confluency in 96-well plates.

  • Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., HBSS or PBS). Pre-incubate the cells for 30-60 minutes at 37°C with various concentrations of this compound. Include a known P-gp inhibitor (e.g., Verapamil) as a positive control and a vehicle-only group as a negative control.

  • Substrate Loading: Add a fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) to all wells and incubate for an additional 60-90 minutes at 37°C, protected from light.

  • Wash: Aspirate the loading solution and wash the cells three times with ice-cold buffer to remove extracellular substrate and stop the efflux process.

  • Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100). Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/528 nm for Rhodamine 123).

  • Data Analysis: Calculate the fold increase in fluorescence accumulation in the presence of the inhibitor compared to the vehicle control. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

Protocol: Chemosensitization Assay (Cell Viability)

This assay determines the extent to which a P-gp inhibitor can restore the cytotoxicity of a chemotherapeutic agent in resistant cells.

  • Cell Seeding: Seed P-gp-overexpressing resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) alone or in combination with a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the plates for 48-96 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 2-4 hours, then solubilize the resulting formazan crystals with DMSO or another suitable solvent.[17]

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Plot cell viability versus drug concentration to generate dose-response curves. Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without this compound. The "reversal fold" or "fold-sensitization" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.

Protocol: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the efficacy of this compound in combination with chemotherapy in an animal model.[12][13]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously or orthotopically implant P-gp-overexpressing human cancer cells into the mice. Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into four treatment groups: (1) Vehicle control; (2) Chemotherapy agent alone; (3) this compound alone; (4) Chemotherapy agent + this compound.

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections five days a week). Doses should be based on prior toxicology and efficacy studies (e.g., this compound at 2.5 mg/kg; 5-FU at 35 mg/kg).[5][14]

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and the overall health of the animals regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a fixed time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, flow cytometry for MDR protein expression).

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the combination therapy compared to monotherapy and control groups.

Visualizing Mechanisms and Workflows

Diagram 1: P-gp Efflux Mechanism and Inhibition

Pgp_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Drug_out Chemotherapy Drug Pgp->Drug_out Efflux Drug_in Chemotherapy Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Energy Drug_out->Drug_in Passive Diffusion Reversin This compound Reversin->Pgp Inhibition

Caption: P-gp uses ATP to efflux drugs; this compound inhibits this process.

Diagram 2: Experimental Workflow for Assessing P-gp Inhibition

Workflow cluster_treatments start Seed P-gp+ Cancer Cells preincubate Pre-incubate with Inhibitors start->preincubate neg_ctrl Vehicle (Negative Control) pos_ctrl Verapamil (Positive Control) test_cmpd This compound (Test) load Add Fluorescent Substrate (e.g., Rhodamine 123) neg_ctrl->load pos_ctrl->load test_cmpd->load incubate Incubate at 37°C load->incubate wash Wash with Cold Buffer incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data measure->analyze result Increased Fluorescence = P-gp Inhibition analyze->result

Caption: Workflow for measuring P-gp inhibition via substrate accumulation.

Conclusion and Future Directions

This compound has demonstrated significant promise as a P-gp inhibitor capable of reversing multidrug resistance in preclinical cancer models.[12] Its ability to sensitize resistant cells to standard chemotherapeutics both in vitro and in vivo provides a strong rationale for its further development.

Future research should focus on several key areas. A more detailed elucidation of its binding site and interaction with P-gp could aid in the design of even more potent and specific derivatives. Comprehensive pharmacokinetic and toxicology studies are necessary to establish a safe and effective clinical dosing regimen. Finally, clinical trials are the essential next step to determine if the promising preclinical efficacy of this compound in combination with chemotherapy translates into improved outcomes for cancer patients with drug-resistant tumors. The development of effective MDR modulators like this compound remains a critical goal in the ongoing effort to overcome the challenge of chemotherapy resistance.

References

The Role of Reversin 121 in Overcoming Multidrug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of a wide array of anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3). These transporters function as ATP-dependent efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration to sub-therapeutic levels. Reversin 121, a synthetic, hydrophobic peptide, has emerged as a potent chemosensitizer capable of reversing P-gp-mediated MDR. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on key signaling pathways, and detailed experimental protocols for its evaluation as an MDR reversal agent.

Mechanism of Action of this compound

This compound primarily functions as a P-glycoprotein inhibitor.[1][2][3] It is a hydrophobic peptide chemosensitizer that directly interacts with P-gp, modulating its function and restoring cancer cell sensitivity to chemotherapeutic drugs.[1][3]

2.1 Inhibition of P-glycoprotein (P-gp/ABCB1)

The principal mechanism by which this compound overcomes MDR is through the direct inhibition of P-glycoprotein.[1][2][3] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells and is responsible for the extrusion of a broad spectrum of chemotherapeutic agents.[1] this compound has been shown to increase the ATPase activity of MDR1, which is the gene encoding P-gp, suggesting a direct interaction with the transporter that ultimately interferes with its drug efflux capabilities.[1][2][3]

2.2 Effects on Other ABC Transporters

Beyond its well-documented effects on P-gp, studies have indicated that this compound can also modulate the activity of other ABC transporters, including MRP1 and MRP3. In an orthotopic pancreatic carcinoma mouse model, treatment with this compound in combination with 5-fluorouracil led to a decrease in MRP3-positive cells.[1][2] Furthermore, co-administration of this compound with gemcitabine reduced the proportion of tumor cells positive for MDR proteins in Panc1 pancreatic cancer cells.[2] This suggests that this compound may have a broader spectrum of activity against different MDR mechanisms.

Signaling Pathways in Multidrug Resistance and the Role of this compound

The expression and function of ABC transporters are regulated by complex signaling networks. While the direct effects of this compound on these pathways are still under investigation, its ability to inhibit ABC transporters intersects with these regulatory cascades.

3.1 Regulation of P-glycoprotein (ABCB1)

The PI3K/Akt and NF-κB signaling pathways are established as key regulators of P-gp expression. The activation of these pathways can lead to the upregulation of P-gp, contributing to the MDR phenotype.

cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Pgp_gene MDR1/ABCB1 Gene (Transcription) NFkB->Pgp_gene Pgp_protein P-glycoprotein (P-gp) Pgp_gene->Pgp_protein Translation Chemo_out Chemotherapeutic (Extracellular) Pgp_protein->Chemo_out Efflux Chemo_in Chemotherapeutic (Intracellular) Chemo_in->Pgp_protein Reversin121 This compound Reversin121->Pgp_protein Inhibition Cell_Membrane

Figure 1: P-gp Regulation and this compound Inhibition.

3.2 Regulation of MRP1 (ABCC1) and MRP3 (ABCC3)

The regulation of MRP1 and MRP3 also involves intricate signaling pathways. For instance, the MAPK signaling pathway has been implicated in the regulation of MRP3 expression. Studies have shown that this compound can reduce the proportion of MRP1 and MRP3-positive pancreatic cancer cells, suggesting an indirect or direct modulatory role on these transporters or their regulatory pathways.[4]

Stress Cellular Stress (e.g., Chemotherapy) MAPK_pathway MAPK Pathway Stress->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway Stress->PI3K_Akt_pathway MRP3_gene ABCC3 Gene (Transcription) MAPK_pathway->MRP3_gene MRP1_gene ABCC1 Gene (Transcription) PI3K_Akt_pathway->MRP1_gene MRP1_protein MRP1 MRP1_gene->MRP1_protein Translation Drug_Efflux Drug Efflux MRP1_protein->Drug_Efflux MRP3_protein MRP3 MRP3_gene->MRP3_protein Translation MRP3_protein->Drug_Efflux Reversin121 This compound Reversin121->MRP1_protein Modulation? Reversin121->MRP3_protein Modulation? start Start cell_culture Culture MDR and Parental Cell Lines start->cell_culture mtt_assay Perform MTT Assay with Drug +/- this compound cell_culture->mtt_assay western_blot Perform Western Blot for P-gp, MRP1, MRP3 cell_culture->western_blot flow_cytometry Perform Flow Cytometry for Efflux Activity (e.g., Rho123) cell_culture->flow_cytometry calc_ic50 Calculate IC50 Values and Fold Reversal mtt_assay->calc_ic50 end End calc_ic50->end quantify_protein Quantify Protein Expression western_blot->quantify_protein quantify_protein->end analyze_efflux Analyze Efflux Inhibition flow_cytometry->analyze_efflux analyze_efflux->end start Start select_model Select Appropriate In Vivo Model start->select_model tumor_induction Induce Tumors with MDR Cancer Cells select_model->tumor_induction treatment Treat with Chemotherapy +/- this compound tumor_induction->treatment monitor_tumor Monitor Tumor Growth and Metastasis treatment->monitor_tumor tissue_analysis Analyze Tumor Tissue (e.g., Flow Cytometry for MRPs) monitor_tumor->tissue_analysis end End tissue_analysis->end

References

Reversine 121: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reversine 121 is a synthetic dipeptide derivative that has garnered significant interest in the field of oncology for its ability to counteract multidrug resistance (MDR), a major obstacle in the effective treatment of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Reversine 121. It details its primary mechanism of action as a potent and specific inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. This document also outlines detailed experimental protocols for assays relevant to the study of Reversine 121 and visualizes its mechanism of action and experimental workflows using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

Reversine 121 is a hydrophobic peptide chemosensitizer.[1][2] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of Reversine 121

IdentifierValue
IUPAC Name tert-butyl (2S)-2-[[(2S)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]-4-oxo-4-(phenylmethoxy)butanoyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoate
CAS Number 174630-04-7
Molecular Formula C₃₄H₄₇N₃O₉[2][3]
Canonical SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C[4]
InChI Key SVNKEDMVAQBLLN-SVBPBHIXSA-N[2]

Table 2: Physicochemical Properties of Reversine 121

PropertyValue
Molecular Weight 641.8 g/mol [3]
Appearance Colorless to light yellow oil or crystalline solid[2][5]
Solubility Soluble in DMSO (20 mg/ml), DMF (25 mg/ml), and Ethanol (12 mg/ml).[1][2] Sparingly soluble in a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml)[1][2]
Storage Store at -20°C for long-term stability.[5]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of Reversine 121 is the inhibition of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[5] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a major contributor to the phenomenon of multidrug resistance.[6] By actively transporting a wide range of chemotherapeutic drugs out of the cancer cell, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.

Reversine 121 acts as a potent, high-affinity inhibitor of P-gp, with a reported dissociation constant (Kd) of 77 nM.[1][4] It is believed to interact with the drug-binding sites on P-gp, thereby competitively inhibiting the binding and efflux of anticancer drugs. Furthermore, Reversine 121 has been shown to modulate the ATPase activity of P-gp, which is essential for the energy-dependent transport of substrates.[5]

Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP Chemo->Pgp Binds to P-gp Target Cellular Target (e.g., DNA) Chemo->Target Induces Cytotoxicity Rev121 Reversine 121 Rev121->Pgp Inhibits ATP ATP ATP->Pgp

Mechanism of P-glycoprotein inhibition by Reversine 121.

Biological Effects and Signaling Pathways

The inhibition of P-gp by Reversine 121 leads to the restoration of sensitivity to chemotherapeutic drugs in multidrug-resistant cancer cells. This has been demonstrated in various in vitro and in vivo models. For instance, Reversine 121 has been shown to reverse resistance to paclitaxel in NCI-H460 cells and enhance the efficacy of gemcitabine in Panc1 pancreatic cancer cells.[5]

While Reversine 121's primary target is P-gp, the downstream consequences of its action can indirectly influence cellular signaling. By increasing the intracellular concentration of chemotherapeutic agents, Reversine 121 allows these drugs to effectively engage their respective targets, which can trigger a variety of signaling cascades leading to cell cycle arrest, apoptosis, and other forms of cell death. It is important to distinguish Reversine 121 from the broader-acting compound "Reversine," which directly targets kinases such as Aurora kinases and MPS1, and influences pathways like PI3K/AKT and JNK. The known effects of Reversine 121 are predominantly linked to its role as a chemosensitizer through P-gp inhibition.

Rev121 Reversine 121 Pgp P-glycoprotein (P-gp) Rev121->Pgp Inhibits Intra_Chemo Intracellular Chemotherapeutic Drug Concentration Rev121->Intra_Chemo Increases Chemo_efflux Chemotherapeutic Drug Efflux Pgp->Chemo_efflux Mediates Pgp->Intra_Chemo Decreases MDR Multidrug Resistance Chemo_efflux->MDR Leads to Drug_Target Drug-Target Interaction Intra_Chemo->Drug_Target Enhances Signaling Downstream Signaling Cascades (e.g., Apoptosis) Drug_Target->Signaling Activates Sensitization Chemosensitization Signaling->Sensitization Results in

Logical flow of Reversine 121-mediated chemosensitization.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Reversine 121. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Synthesis of Reversine 121

Reversine 121 is a dipeptide derivative. Its synthesis can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A generalized solution-phase approach is outlined below.

Materials:

  • Boc-Asp(OBzl)-OH

  • H-Lys(Z)-OtBu

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

  • Purification system (e.g., HPLC)

Protocol:

  • Coupling: Dissolve Boc-Asp(OBzl)-OH, H-Lys(Z)-OtBu, and a coupling agent in an appropriate solvent (e.g., DMF).

  • Add a base (e.g., DIPEA) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction and perform an aqueous work-up to remove excess reagents.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the protected dipeptide.

  • Deprotection (Optional): If required, remove the protecting groups (Boc, OtBu, Z, OBzl) using appropriate deprotection conditions (e.g., TFA for Boc and OtBu, hydrogenolysis for Z and OBzl).

  • Final Purification: Purify the final deprotected Reversine 121 using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Start Starting Materials (Protected Amino Acids) Coupling Peptide Coupling Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification1 Purification of Protected Dipeptide Workup->Purification1 Deprotection Deprotection Purification1->Deprotection Purification2 Final Purification (HPLC) Deprotection->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization End Reversine 121 Characterization->End

Generalized workflow for the synthesis of Reversine 121.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of Reversine 121 to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8)

  • Rhodamine 123

  • Reversine 121

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

  • Drug Treatment: Pre-incubate the cells with various concentrations of Reversine 121 or the positive control for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the medium and incubate for a further 30-60 minutes to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Incubate the cells in fresh, drug-free medium (or medium containing the inhibitor) for 1-2 hours to allow for P-gp-mediated efflux.

  • Analysis: Harvest the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of Reversine 121 indicates inhibition of P-gp-mediated efflux.

ATPase Activity Assay

This assay determines the effect of Reversine 121 on the ATPase activity of P-gp. A common method involves measuring the release of inorganic phosphate (Pi) from ATP.

Materials:

  • Isolated P-gp-containing membranes (e.g., from Sf9 insect cells overexpressing human MDR1) or purified P-gp.

  • Reversine 121

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Malachite green reagent for Pi detection

  • Phosphate standard solution

  • Microplate reader

Protocol:

  • Reaction Setup: In a microplate, combine the P-gp-containing membranes, assay buffer, and varying concentrations of Reversine 121.

  • Initiation: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and add the malachite green reagent to each well. This reagent forms a colored complex with the liberated inorganic phosphate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Quantification: Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

  • Data Analysis: Plot the ATPase activity as a function of Reversine 121 concentration to determine its effect (stimulation or inhibition) on P-gp's ATPase function.

Conclusion

Reversine 121 is a valuable research tool for studying and overcoming multidrug resistance in cancer. Its well-defined chemical structure and specific mechanism of action as a P-glycoprotein inhibitor make it a model compound for the development of novel chemosensitizing agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of Reversine 121 and similar compounds. Further research into the precise binding interactions of Reversine 121 with P-glycoprotein and its long-term effects in preclinical models will be crucial for its potential translation into clinical applications.

References

In-Vitro Characterization of Reversin 121 and Reversine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of two distinct compounds: Reversin 121 , a P-glycoprotein (P-gp) inhibitor, and Reversine , an Aurora kinase inhibitor. It is crucial to distinguish between these two molecules as they possess different mechanisms of action and cellular targets. This document summarizes their inhibitory activities, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.

Section 1: this compound - A P-glycoprotein Inhibitor for Reversing Multidrug Resistance

This compound is a peptide-based chemosensitizer that primarily functions as an inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp is a well-known contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic drugs.[1][2] By inhibiting P-gp, this compound can restore the intracellular concentration and efficacy of these drugs.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in-vitro inhibitory activity of this compound against P-glycoprotein.

Cell LineTargetAssay TypeIC50Reference
NIH3T3 (expressing human MDR1)P-glycoprotein (MDR1)Drug Efflux Inhibition (Flow Cytometry)1.41 µM[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound is the direct inhibition of the P-glycoprotein efflux pump. This restores the cytotoxic effects of chemotherapeutic agents in drug-resistant cancer cells.

cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) chemo_out Chemotherapeutic Drug (Extracellular) pgp->chemo_out Efflux adp ADP + Pi pgp->adp chemo_out->pgp Binding chemo_in Chemotherapeutic Drug (Intracellular) chemo_out->chemo_in Blocked Efflux cell_death Apoptosis / Cell Death chemo_in->cell_death reversin121 This compound reversin121->pgp Inhibition atp ATP atp->pgp

Figure 1. Mechanism of P-glycoprotein inhibition by this compound.
Experimental Protocols

This protocol is designed to measure the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or DiOC2(3), from P-gp-overexpressing cells.[4][5][6][7]

Materials:

  • P-gp-overexpressing cell line (e.g., NIH3T3/MDR1, K562/A02) and a parental control cell line.

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, DiOC2(3)).[6][7]

  • This compound.

  • Positive control inhibitor (e.g., Verapamil).[7]

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Culture P-gp-overexpressing and parental cells to 80-90% confluency. Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation with Inhibitor: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add varying concentrations of this compound to the respective tubes. Include a no-inhibitor control and a positive control (Verapamil). Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 to a final concentration of 1 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux: Centrifuge the cells and resuspend them in fresh, pre-warmed medium (without substrate but with the respective inhibitors). Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the transport process. Analyze the intracellular fluorescence of the cell population using a flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value by plotting the fluorescence intensity against the concentration of this compound.

start Start step1 Prepare P-gp overexpressing and parental cell suspensions start->step1 step2 Incubate cells with varying concentrations of this compound step1->step2 step3 Load cells with a fluorescent P-gp substrate (e.g., Rhodamine 123) step2->step3 step4 Allow for substrate efflux in the presence of this compound step3->step4 step5 Analyze intracellular fluorescence using flow cytometry step4->step5 end Determine IC50 step5->end

Figure 2. Workflow for a P-gp drug efflux assay.

Section 2: Reversine - An Aurora Kinase Inhibitor

Reversine is a synthetic purine derivative that acts as a potent, ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[8][9] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in tumorigenesis.[8][9] By inhibiting Aurora kinases, Reversine can induce mitotic arrest, apoptosis, and polyploidy in cancer cells.[10]

Quantitative Data: Inhibitory Activity of Reversine

The following table summarizes the in-vitro inhibitory activity of Reversine against Aurora kinases.

TargetAssay TypeIC50 (nM)Reference
Aurora AIn-vitro Kinase Assay400[8]
Aurora BIn-vitro Kinase Assay500[8]
Aurora CIn-vitro Kinase Assay400[8]
Signaling Pathways and Mechanisms

Reversine competitively binds to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates. This disrupts various mitotic processes, including centrosome separation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.

aurora_kinase Aurora Kinase (A/B) p_substrate Phosphorylated Substrate aurora_kinase->p_substrate Phosphorylation mitotic_arrest Mitotic Arrest / Apoptosis aurora_kinase->mitotic_arrest atp ATP atp->aurora_kinase substrate Substrate (e.g., Histone H3) substrate->aurora_kinase mitosis Proper Mitotic Progression p_substrate->mitosis reversine Reversine reversine->aurora_kinase Inhibition

Figure 3. Inhibition of Aurora kinase signaling by Reversine.
Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify the inhibition of an Aurora kinase by Reversine.[11][12]

Materials:

  • Recombinant Aurora kinase (e.g., Aurora A or B).

  • Europium-labeled anti-tag antibody specific for the kinase.

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

  • Reversine.

  • Kinase buffer.

  • 384-well microplate.

  • TR-FRET-capable plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Reversine in the kinase buffer. Prepare a solution containing the Aurora kinase and the Eu-labeled antibody. Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Assembly: In a 384-well plate, add the Reversine dilutions. Then, add the kinase/antibody mixture to all wells.

  • Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ 647 acceptor (at ~665 nm) following excitation at ~340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The decrease in the TR-FRET ratio in the presence of Reversine indicates its displacement of the tracer from the kinase's ATP-binding site. Determine the IC50 value by plotting the TR-FRET ratio against the Reversine concentration.

start Start step1 Prepare serial dilutions of Reversine start->step1 step2 Add Reversine and a mixture of Aurora kinase and Eu-labeled antibody to a 384-well plate step1->step2 step3 Add Alexa Fluor™ 647-labeled tracer to initiate the binding reaction step2->step3 step4 Incubate at room temperature for 60 minutes step3->step4 step5 Read the plate on a TR-FRET plate reader step4->step5 end Calculate TR-FRET ratio and determine IC50 step5->end

Figure 4. Workflow for an in-vitro Aurora kinase binding assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Reversine.[13][14][15]

Materials:

  • Cancer cell line of interest.

  • Reversine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Reversine. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Reversine concentration relative to the untreated control and determine the IC50 value.

This protocol can be used to confirm the in-cell activity of Reversine by assessing the phosphorylation status of a known Aurora kinase substrate, such as Histone H3 at Serine 10.

Materials:

  • Cancer cell line.

  • Reversine.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) and anti-total Histone H3).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with Reversine for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Histone H3 (Ser10). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Histone H3 to confirm equal protein loading.

  • Analysis: A decrease in the phospho-Histone H3 signal in Reversine-treated cells indicates inhibition of Aurora kinase activity.

References

Reversin 121: A Technical Guide to its Therapeutic Potential in Oncology by Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of chemotherapeutic regimens. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Reversin 121, a hydrophobic peptide chemosensitizer, has emerged as a potent and selective P-glycoprotein inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its potential therapeutic applications in oncology. We present a consolidation of preclinical data, detail relevant experimental protocols, and visualize the associated signaling pathways to offer a thorough resource for researchers and drug development professionals in the field.

Introduction to this compound

This compound is a synthetic, peptide-based molecule designed to counteract P-glycoprotein-mediated multidrug resistance in cancer.[1] Unlike other compounds with similar nomenclature, such as the Aurora kinase inhibitor "reversine," this compound's primary mechanism of action is the direct inhibition of the P-gp efflux pump.[1][2] By blocking the function of P-gp, this compound restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. Preclinical studies have demonstrated its efficacy in various cancer models, particularly in pancreatic and lung cancer, with minimal associated toxic side effects.

Mechanism of Action

This compound functions as a non-competitive inhibitor of P-glycoprotein (also known as MDR1 or ABCB1).[3] Its proposed mechanism involves binding to P-gp and increasing its ATPase activity, which paradoxically inhibits the transporter's ability to efflux drugs. This leads to an accumulation of chemotherapeutic agents within the cancer cell, restoring their cytotoxic effects. The direct interaction of this compound with P-gp makes it a targeted agent for overcoming MDR.

Signaling Pathways in P-glycoprotein-Mediated Multidrug Resistance

The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways that are often dysregulated in cancer.[4][5] Understanding these pathways is crucial for contextualizing the therapeutic strategy of P-gp inhibition. Key pathways include the PI3K/Akt/NF-κB and MAPK/ERK pathways, which are known to upregulate the transcription of the ABCB1 gene encoding P-gp.[4][6] While this compound acts directly on the P-gp protein, its therapeutic efficacy is intertwined with the cellular signaling that drives MDR.

P-glycoprotein (P-gp) Mediated Multidrug Resistance Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Gene Transcription & Translation cluster_3 Cellular Response Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Cytokines Cytokines NF-kB NF-kB Cytokines->NF-kB Hypoxia Hypoxia Hypoxia->NF-kB Chemotherapy Chemotherapy Chemotherapy->NF-kB PI3K/Akt->NF-kB MAPK/ERK MAPK/ERK MAPK/ERK->NF-kB ABCB1 Gene ABCB1 Gene NF-kB->ABCB1 Gene Upregulates Transcription P-gp mRNA P-gp mRNA ABCB1 Gene->P-gp mRNA Transcription P-gp Protein P-gp Protein P-gp mRNA->P-gp Protein Translation Drug Efflux Drug Efflux P-gp Protein->Drug Efflux Mediates Multidrug Resistance Multidrug Resistance Drug Efflux->Multidrug Resistance Leads to This compound This compound This compound->P-gp Protein Inhibits

Figure 1: P-gp Mediated Multidrug Resistance Signaling Pathway

Preclinical Data on this compound in Oncology

Preclinical studies have provided initial evidence for the efficacy of this compound in overcoming MDR in various cancer cell lines and in vivo models. The following tables summarize the available quantitative data.

In Vitro Efficacy of this compound
Cell LineCancer TypeCombination AgentThis compound ConcentrationObserved EffectReference(s)
NCI-H460Lung CancerPaclitaxel5 µMReverses resistance to paclitaxel[1]
PTX250Not SpecifiedPaclitaxel5 µMReverses resistance to paclitaxel
Panc1Pancreatic CancerGemcitabine12 µg/mLReduces the proportion of MDR-positive tumor cells[1]
NIH3T3 (MDR1-expressing)Mouse FibroblastNot ApplicableIC50: 1.41 µMInhibition of drug efflux[1]
In Vivo Efficacy of this compound
Animal ModelCancer TypeCombination AgentThis compound DosageTreatment ScheduleObserved EffectReference(s)
Orthotopic Pancreatic Carcinoma Mouse ModelPancreatic Cancer5-Fluorouracil (35 mg/kg/day)2.5 mg/kgi.p. injection, 5 days a weekDecreased tumor size and prevalence of metastases; decreased MRP3-positive cells[1][7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound. This section outlines key experimental protocols based on the available literature.

General Experimental Workflow for Assessing this compound Activity

General Experimental Workflow for this compound Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Culture 1. Culture MDR and parental cancer cell lines Cytotoxicity Assay 2. Determine IC50 of chemo agent +/- this compound (MTT Assay) Cell Culture->Cytotoxicity Assay Flow Cytometry 3. Analyze MDR protein expression (P-gp, MRP1, MRP3) Cytotoxicity Assay->Flow Cytometry Drug Accumulation 4. Measure intracellular drug accumulation (e.g., Rhodamine 123) Flow Cytometry->Drug Accumulation Animal Model 5. Establish orthotopic tumor model Drug Accumulation->Animal Model Proceed if in vitro efficacy is confirmed Treatment 6. Administer chemo agent +/- this compound Animal Model->Treatment Tumor Monitoring 7. Monitor tumor growth (e.g., bioluminescence imaging) Treatment->Tumor Monitoring Endpoint Analysis 8. Analyze tumor size, metastasis, and MDR protein expression Tumor Monitoring->Endpoint Analysis

Figure 2: General Experimental Workflow for this compound Assessment
Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence or absence of this compound.

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460, Panc1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, gemcitabine) with and without a fixed concentration of this compound (e.g., 5 µM). Replace the culture medium with the drug-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 48-96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 values. The fold-reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Multicolor Flow-Cytometric Analysis of MDR Proteins

This protocol allows for the quantification of cells expressing MDR-associated proteins like P-gp, MRP1, and MRP3.[7]

  • Cell Preparation: Harvest cultured cells or prepare single-cell suspensions from tumor tissue.

  • Blocking: Incubate the cells with an Fc receptor blocking agent to prevent non-specific antibody binding.

  • Staining: Stain the cells with fluorescently-conjugated primary antibodies specific for P-glycoprotein, MRP1, and MRP3.

  • Incubation: Incubate the cells in the dark on ice for 30 minutes.

  • Washing: Wash the cells with PBS containing 1% BSA to remove unbound antibodies.

  • Data Acquisition: Analyze the cells using a multicolor flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for each MDR protein.

Orthotopic Pancreatic Carcinoma Mouse Model

This in vivo model is crucial for evaluating the therapeutic efficacy of this compound in a more clinically relevant setting.[8][9][10]

  • Cell Preparation: Culture a human pancreatic cancer cell line (e.g., Panc1) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.

  • Anesthesia: Anesthetize the mice (e.g., athymic nude mice) using an appropriate anesthetic agent.

  • Surgical Procedure: Make a small incision in the left subcostal region to expose the pancreas.

  • Cell Implantation: Inject approximately 1x10^6 tumor cells in a small volume (e.g., 50 µL) directly into the pancreas.

  • Closure: Suture the abdominal wall and skin.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods like bioluminescence or fluorescence imaging if the cells are engineered to express reporter genes.[8][9][10][11]

  • Treatment: Once tumors are established, begin the treatment regimen with the chemotherapeutic agent and/or this compound.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors to measure their size and weight. Analyze the tumors and other organs for metastases and expression of MDR proteins.

Future Directions and Conclusion

The preclinical data for this compound are promising, indicating its potential as an effective chemosensitizer in cancers with P-gp-mediated multidrug resistance. However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in various tumor models.

  • Combination Therapies: Exploring the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies is crucial.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to benefit from this compound treatment will be essential for its clinical translation.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in cancer patients.

References

Methodological & Application

Application Notes and Protocols: Utilizing Reversin 121 to Sensitize Pancreatic Cancer Cells to Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer is notoriously resistant to chemotherapy, with gemcitabine being a cornerstone of its treatment. A significant mechanism of this resistance is the overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cancer cells. This document provides detailed application notes and protocols for the use of Reversin 121, a P-glycoprotein inhibitor, to sensitize pancreatic cancer cells to gemcitabine. The protocols outlined herein describe methods to quantify the chemosensitizing effects of this compound and to elucidate the underlying cellular mechanisms.

Introduction

Gemcitabine, a nucleoside analog, is a primary chemotherapeutic agent for pancreatic cancer. However, its efficacy is often limited by both intrinsic and acquired resistance. One of the key drivers of this resistance is the ATP-binding cassette (ABC) transporter superfamily, particularly P-glycoprotein (P-gp, also known as MDR1 or ABCB1), Multidrug Resistance-associated Protein 1 (MRP1 or ABCC1), and MRP3 (ABCC3).[1] These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic drugs like gemcitabine, thereby diminishing their therapeutic effect.

This compound is a potent, non-toxic peptide-based inhibitor of P-glycoprotein.[2][3] By blocking the function of P-gp, this compound can increase the intracellular accumulation and retention of chemotherapeutic agents, thus restoring sensitivity in resistant cancer cells. Studies have shown that the addition of this compound to chemotherapy regimens significantly reduces the proportion of pancreatic cancer cells expressing MDR proteins in vitro and in vivo, leading to a reduction in tumor size and metastasis.[1] This makes the combination of this compound and gemcitabine a promising strategy to overcome chemoresistance in pancreatic cancer.

Mechanism of Action

The primary mechanism by which this compound sensitizes pancreatic cancer cells to gemcitabine is through the inhibition of P-glycoprotein. P-gp is an ATP-dependent efflux pump that recognizes and exports a wide range of xenobiotics, including many anticancer drugs. In gemcitabine-resistant pancreatic cancer cells, P-gp is often overexpressed, leading to reduced intracellular drug concentrations and diminished cytotoxicity. This compound competitively binds to P-gp, inhibiting its efflux function. This leads to an increased intracellular accumulation of gemcitabine, allowing the drug to exert its cytotoxic effects, which include inhibition of DNA synthesis and induction of apoptosis.

cluster_cell Pancreatic Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Gemcitabine_out Extracellular Gemcitabine Pgp->Gemcitabine_out Efflux Gemcitabine_in Intracellular Gemcitabine Gemcitabine_in->Pgp Substrate for DNA_Damage DNA Damage & Apoptosis Gemcitabine_in->DNA_Damage Induces Gemcitabine_out->Gemcitabine_in Enters cell Reversin121 This compound Reversin121->Pgp Inhibits Seed_Cells Seed pancreatic cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat Treat with varying concentrations of Gemcitabine ± this compound Incubate_24h->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with Gemcitabine ± this compound for 48h Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

Application Notes and Protocols: In-vivo Administration of Reversin 121 in Mouse Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of lung cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents. Reversin 121 is a potent, hydrophobic peptide inhibitor of P-gp.[1] While extensive in-vivo studies of this compound in lung cancer mouse models are not yet widely published, research on other cancer types, particularly pancreatic cancer, and in-vitro studies with lung cancer cell lines, provide a strong foundation for its investigation as a chemosensitizer in lung cancer.[1][2] Lung cancer cells are known to express P-gp, making this compound a promising candidate for reversing MDR in this malignancy.[1]

These application notes provide a comprehensive guide for the in-vivo administration of this compound in mouse models of lung cancer, based on available data from pancreatic cancer models and studies of other P-glycoprotein inhibitors in lung cancer.

Data Presentation

Table 1: In-Vivo Efficacy of this compound in an Orthotopic Pancreatic Carcinoma Mouse Model

The following table summarizes the in-vivo efficacy of this compound in combination with 5-fluorouracil (5-FU) in an orthotopic pancreatic carcinoma mouse model. This data can serve as a reference for designing studies in lung cancer models.

Treatment GroupDosage of this compound (i.p.)Dosage of 5-FU (i.p.)OutcomeReference
Control--Progressive tumor growth and metastasis[1][3]
5-FU alone-35 mg/kg/day, 5 days a weekIncreased proportions of P-gp, MRP1, and MRP3-positive tumor cells; some reduction in tumor growth[1][3]
This compound + 5-FU2.5 mg/kg35 mg/kg/day, 5 days a weekSignificant decrease in tumor size and prevalence of metastases; significant reduction in the proportion of MRP3-positive tumor cells[1][3]
Table 2: Representative In-Vivo Efficacy of a P-gp Inhibitor (XR9576) in a Human Small Cell Lung Carcinoma Xenograft Model (H69/LX4)

This table provides representative data for another P-gp inhibitor, XR9576, in a lung cancer xenograft model, illustrating the potential for this class of drugs.

Treatment GroupDosage of P-gp Inhibitor (p.o.)Chemotherapeutic Agent (i.v.)OutcomeReference
Vehicle Control--Progressive tumor growth[4]
Paclitaxel alone-15 mg/kgMinimal tumor growth inhibition[4]
P-gp Inhibitor + Paclitaxel6-12 mg/kg15 mg/kgFull restoration of antitumor activity of paclitaxel[4]

Experimental Protocols

Protocol 1: Establishment of a Lung Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using a human lung cancer cell line known to express P-gp, such as NCI-H460.[2]

Materials:

  • Human lung cancer cell line (e.g., NCI-H460)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Syringes and needles (27-gauge)

Procedure:

  • Culture NCI-H460 cells to 70-80% confluency.

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

  • Monitor mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

Protocol 2: In-Vivo Administration of this compound and Chemotherapy

This protocol is adapted from the successful in-vivo study of this compound in a pancreatic cancer model.[1][2]

Materials:

  • This compound

  • A suitable vehicle for this compound (e.g., DMSO, saline with appropriate solubilizing agents)

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

  • Sterile saline for injection

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent. On the day of injection, dilute the stock solution to the final desired concentration (e.g., 2.5 mg/kg) in sterile saline. The final injection volume should be approximately 100-200 µL.

  • Treatment Groups:

    • Group 1: Vehicle control (i.p.)

    • Group 2: Chemotherapeutic agent alone (e.g., Paclitaxel, administered via an appropriate route, e.g., i.v. or i.p.)

    • Group 3: this compound alone (2.5 mg/kg, i.p., 5 days a week)

    • Group 4: this compound (2.5 mg/kg, i.p.) + Chemotherapeutic agent

  • Administration:

    • Administer this compound or vehicle via intraperitoneal injection five days a week.

    • Administer the chemotherapeutic agent according to its established dosing schedule. If administered on the same day as this compound, it is common to administer the P-gp inhibitor 1-2 hours prior to the chemotherapeutic agent to ensure maximal inhibition of the P-gp pump.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for P-gp expression, apoptosis markers).

Mandatory Visualizations

Signaling Pathway of this compound in Reversing Multidrug Resistance

G cluster_cell Cancer Cell Chemo Chemotherapeutic Drug PgP P-glycoprotein (P-gp) Chemo->PgP Efflux Apoptosis Apoptosis / Cell Death Chemo->Apoptosis Induces Chemo_out PgP->Chemo_out Pumps out Reversin121 This compound Reversin121->PgP Inhibits Chemo_in Extracellular Chemotherapeutic Drug Chemo_in->Chemo Influx G start Establish Lung Cancer Xenograft Model randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) start->randomize treatment Administer Treatment: - Vehicle - Chemo alone - this compound alone - this compound + Chemo randomize->treatment monitor Monitor Tumor Growth and Animal Weight (2-3 times/week) treatment->monitor monitor->treatment Repeat for 3-4 weeks endpoint Study Endpoint: Euthanasia & Tumor Excision monitor->endpoint analysis Data Analysis: - Tumor Volume/Weight - Immunohistochemistry - Etc. endpoint->analysis

References

Application of Reversin 121 in 3D Cancer Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cancer cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex tumor microenvironment compared to traditional 2D cell monolayers. This complexity includes gradients of oxygen, nutrients, and signaling molecules, as well as cell-cell and cell-extracellular matrix interactions that are crucial for tumor progression and therapeutic response. A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Reversin 121 is a potent P-glycoprotein inhibitor that has been shown to reverse P-gp-mediated multidrug resistance in various cancer cell lines.[1][2] This document provides detailed application notes and adapted protocols for the utilization of this compound in 3D cancer cell culture models to investigate its potential in overcoming multidrug resistance.

Mechanism of Action

This compound functions as a P-glycoprotein inhibitor. P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells and actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[2] this compound is a hydrophobic peptide chemosensitizer that increases the ATPase activity of MDR1, the gene encoding P-glycoprotein.[2] By inhibiting P-gp, this compound effectively restores the sensitivity of resistant cancer cells to chemotherapeutic drugs.[2][3]

Data Presentation

The following tables summarize quantitative data from in vitro (2D) and in vivo studies that can serve as a starting point for designing experiments in 3D cancer cell culture models.

Table 1: In Vitro Efficacy of this compound in 2D Cancer Cell Culture

Cell LineCo-administered DrugThis compound ConcentrationDuration of TreatmentObserved EffectReference
Panc1 (Pancreatic Cancer)Gemcitabine12 µg/mLNot specifiedReduction in the proportion of MDR protein-positive tumor cells.[1][2]
NCI-H460 (Paclitaxel-Resistant Lung Cancer)Paclitaxel5 µM96 hoursReversal of resistance to paclitaxel.[2]
T-cells (in DC-T cell interactions)None10 µM48 hoursInhibition of T-cell proliferation.[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelCo-administered DrugThis compound DosageAdministration Route & ScheduleObserved EffectReference
Orthotopic Pancreatic Carcinoma Mouse Model5-Fluorouracil (35 mg/kg/day)2.5 mg/kgIntraperitoneal (i.p.), 5 days a weekDecreased tumor size and prevalence of metastases; decreased MRP3-positive cells.[1][2]

Signaling Pathway

The primary signaling pathway affected by this compound is the P-glycoprotein-mediated drug efflux system. The following diagram illustrates this mechanism.

G Mechanism of this compound Action cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemotherapeutic_Drug->Pgp Efflux Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug Entry Reversin_121 This compound Reversin_121->Pgp Inhibition Cell_Death Apoptosis/ Cell Death Intracellular_Drug->Cell_Death

Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.

Experimental Protocols

The following protocols are adapted for the use of this compound in 3D cancer cell culture models based on established methodologies for 3D culture and the known properties of this compound.

Protocol 1: Formation of Cancer Cell Spheroids

This protocol describes the generation of cancer cell spheroids using the liquid overlay technique, which is suitable for high-throughput screening.

Materials:

  • Cancer cell line known to express P-glycoprotein (e.g., drug-resistant NCI-H460 or Panc1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1,000 to 10,000 cells per 200 µL.

  • Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Monitor spheroid formation daily. Spheroids should form within 2-4 days.

Protocol 2: Treatment of 3D Spheroids with this compound and Chemotherapeutic Agents

This protocol outlines the treatment of pre-formed spheroids to assess the efficacy of this compound in sensitizing them to a chemotherapeutic drug.

Materials:

  • Pre-formed cancer cell spheroids in a 96-well plate

  • This compound stock solution (in DMSO)

  • Chemotherapeutic agent stock solution (e.g., Paclitaxel, Doxorubicin)

  • Complete cell culture medium

Procedure:

  • Prepare a dilution series of the chemotherapeutic agent in complete medium.

  • Prepare a working solution of this compound in complete medium. Based on 2D data, a starting concentration range of 1-10 µM is recommended.

  • Carefully remove 100 µL of medium from each well containing a spheroid.

  • Add 100 µL of the this compound working solution to the appropriate wells. For control wells, add 100 µL of medium with the corresponding DMSO concentration.

  • Incubate for a pre-treatment period of 1-2 hours at 37°C.

  • Add 100 µL of the diluted chemotherapeutic agent to the wells. The final volume in each well will be 200 µL. Include controls for untreated spheroids and spheroids treated with only the chemotherapeutic agent or only this compound.

  • Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO₂.

Protocol 3: Assessment of Cell Viability in 3D Spheroids

This protocol uses a luminescence-based ATP assay to determine the viability of cells within the spheroids after treatment.

Materials:

  • Treated spheroids in a 96-well plate

  • 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the 3D cell viability reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the untreated control spheroids.

Experimental Workflow

The following diagram outlines the general workflow for investigating the application of this compound in 3D cancer cell culture models.

G Experimental Workflow for this compound in 3D Cancer Models Start Start Spheroid_Formation 1. Spheroid Formation (Liquid Overlay) Start->Spheroid_Formation Treatment 2. Treatment - this compound - Chemotherapeutic Drug Spheroid_Formation->Treatment Incubation 3. Incubation (48-96 hours) Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., ATP Assay) Incubation->Viability_Assay Microscopy Optional: Microscopy (Spheroid size, Morphology) Incubation->Microscopy Data_Analysis 5. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Reversin 121: A Step-by-Step Guide to Dissolution, Storage, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective dissolution, storage, and experimental use of Reversin 121, a potent P-glycoprotein (P-gp) inhibitor. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in reversing multidrug resistance (MDR) in cancer research.

Chemical Properties and Storage

This compound is a hydrophobic peptide chemosensitizer that functions by inhibiting the P-glycoprotein multidrug transporter (MDR1), thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[1][2]

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 20 mg/mLUse of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be required.
Ethanol≥ 12 mg/mL-
DMF≥ 25 mg/mL-
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL-

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)-20°CUp to 3 yearsKeep away from moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance

P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of cytotoxic drugs from cancer cells, leading to multidrug resistance.[3][4] this compound inhibits this process, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents.

P_glycoprotein_pathway P-glycoprotein (MDR1) Mediated Drug Efflux and Inhibition by this compound cluster_cell Cancer Cell Chemotherapeutic_Drug Chemotherapeutic Drug P_gp P-glycoprotein (MDR1) Chemotherapeutic_Drug->P_gp Binds to Intracellular_Drug_Accumulation Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug_Accumulation P_gp->Chemotherapeutic_Drug Effluxes ADP ADP + Pi P_gp->ADP ATP ATP ATP->P_gp Hydrolysis provides energy Reversin_121 This compound Reversin_121->P_gp Inhibits Cell_Death Apoptosis/Cell Death Intracellular_Drug_Accumulation->Cell_Death Extracellular_Space Extracellular Space Extracellular_Space->Chemotherapeutic_Drug

Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.

Experimental Protocols

This protocol outlines a cell-based assay to determine the efficacy of this compound in reversing P-glycoprotein-mediated multidrug resistance in a cancer cell line.

Materials
  • This compound

  • Multidrug-resistant cancer cell line (e.g., a cell line overexpressing P-gp)

  • Parental (drug-sensitive) cancer cell line

  • Appropriate cell culture medium and supplements

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

  • DMSO (anhydrous, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Experimental Workflow

experimental_workflow Workflow for this compound Multidrug Resistance Reversal Assay Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prepare_Treatments Prepare Serial Dilutions of Chemotherapeutic Agent +/- this compound Prepare_Stock->Prepare_Treatments Seed_Cells Seed MDR and Parental Cells in 96-well Plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Prepared Solutions Incubate_24h->Treat_Cells Prepare_Treatments->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_48_72h->Viability_Assay Measure_Absorbance Measure Absorbance with Microplate Reader Viability_Assay->Measure_Absorbance Data_Analysis Analyze Data and Determine IC50 Values Measure_Absorbance->Data_Analysis

Caption: Workflow for assessing multidrug resistance reversal by this compound.

Step-by-Step Protocol

3.3.1. Preparation of this compound Stock Solution

  • Aseptically prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution. If necessary, use an ultrasonic bath.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to one month or -80°C for up to six months.

3.3.2. Cell Seeding

  • Harvest both the multidrug-resistant and the parental (drug-sensitive) cells during their exponential growth phase.

  • Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3.3.3. Cell Treatment

  • Prepare a series of dilutions of the chemotherapeutic agent in culture medium. The concentration range should span the expected IC50 values for both sensitive and resistant cells.

  • For the combination treatment, prepare another set of serial dilutions of the chemotherapeutic agent, each containing a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).[2] A preliminary experiment to determine the non-toxic concentration of this compound alone is recommended.

  • Also, include control wells:

    • Cells with medium only (no treatment).

    • Cells with the highest concentration of DMSO used as a vehicle control.

    • Cells with this compound alone at the fixed concentration.

  • Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubate the plates for an additional 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3.3.4. Cell Viability Assay (MTT Assay Example)

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3.4. Data Analysis

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

  • Plot the percentage of cell viability against the log concentration of the chemotherapeutic agent.

  • Determine the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent alone and in combination with this compound for both cell lines using a suitable software package.

  • The fold reversal of resistance can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone in the resistant cells to the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cells.

Conclusion

This guide provides a framework for the proper handling and application of this compound in experimental settings. By following these protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound as a P-glycoprotein inhibitor to overcome multidrug resistance in cancer cells. It is recommended to optimize specific parameters, such as cell seeding density and incubation times, for each cell line and experimental setup.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Reversin 121 in reversing MDR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Reversin 121 in reversing multidrug resistance (MDR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a P-glycoprotein (P-gp, also known as MDR1 or ABCB1) inhibitor.[1][2] It works by interfering with the function of P-gp, an ATP-dependent efflux pump that is often overexpressed in cancer cells and is a major contributor to multidrug resistance.[2] this compound increases the ATPase activity of P-gp, which is thought to disrupt its normal drug efflux cycle, leading to an accumulation of chemotherapeutic agents inside the cancer cells and restoring their sensitivity to the drugs.[1][2]

Q2: What is the optimal concentration of this compound to use?

The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, based on published studies, a general starting range for in vitro experiments is 5 µM to 12 µg/mL.[1][2] For in vivo studies in mouse models, a dose of 2.5 mg/kg has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

Q3: How should I prepare and store this compound?

This compound is typically supplied as an oil.[1] For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL (with the need for ultrasonic treatment).[1] Stock solutions in DMSO should be stored under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]

Q4: Is this compound toxic to cells?

This compound is reported to have little toxic side effects at concentrations effective for reversing MDR.[2] However, like any compound, it can exhibit toxicity at higher concentrations. It is crucial to determine the maximum non-toxic concentration in your specific cell line by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo assay) before proceeding with MDR reversal experiments.

Q5: What is the difference between this compound and Reversine?

This compound and Reversine are two distinct chemical compounds. This compound is a P-glycoprotein inhibitor used to reverse multidrug resistance.[1][2] Reversine, on the other hand, is known as an Aurora kinase inhibitor and has been studied for its ability to induce dedifferentiation in cells.[3][4][5][6] It is important not to confuse these two compounds as they have different molecular targets and biological activities.

Troubleshooting Guide for Low Efficacy

This guide addresses common issues that may lead to the low efficacy of this compound in your MDR reversal experiments.

Problem Potential Cause Recommended Solution
No or minimal reversal of drug resistance. Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a range of 1-20 µM.
Incorrect timing of drug addition. The timing of co-incubation with the chemotherapeutic agent is critical. Pre-incubating the cells with this compound for a period (e.g., 1-4 hours) before adding the chemotherapeutic drug may enhance its efficacy.
Low P-gp expression in the "resistant" cell line. Confirm the overexpression of P-gp in your resistant cell line compared to the parental sensitive cell line using Western blot or flow cytometry with a P-gp specific antibody.
Degradation of this compound. Ensure proper storage of this compound stock solutions (aliquoted, under nitrogen, at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Presence of other MDR mechanisms. Your cell line may have other resistance mechanisms in addition to P-gp overexpression, such as MRP1 or BCRP expression, or alterations in apoptosis pathways. Investigate the expression of other ABC transporters.
High variability between replicate experiments. Inconsistent cell health and density. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase during the experiment. Monitor cell morphology and viability.
Inaccurate pipetting of viscous this compound solution. This compound is an oil. When preparing dilutions from a DMSO stock, ensure thorough mixing by vortexing. Use calibrated pipettes and proper pipetting techniques.
Cytotoxicity observed at effective concentrations. Concentration of this compound is too high. Determine the IC10 or IC20 (concentrations causing 10% or 20% inhibition of cell growth) of this compound alone and use a concentration at or below this for combination studies.
Synergistic toxicity with the chemotherapeutic agent. Perform a matrix of concentrations for both this compound and the chemotherapeutic agent to identify a combination that is effective in reversing resistance without causing excessive toxicity.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance

Cell LineResistant toThis compound ConcentrationReversal FoldReference
NCI-H460/PTXPaclitaxel5 µMNot specified[1][2]
Panc1Gemcitabine12 µg/mLNot specified[1][2]
NIH3T3 (MDR1-expressing)Drug EffluxIC50 = 1.41 µMNot applicable[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatmentOutcomeReference
Orthotopic pancreatic carcinoma mouse modelPancreatic CancerThis compound (2.5 mg/kg, i.p.) + 5-fluorouracil (35 mg/kg/day, i.p.)Decreased tumor size and prevalence of metastases. Reduced proportion of MRP3-positive cells.[1][2]

Experimental Protocols

Protocol 1: MDR Reversal Assessment using MTT Assay

This protocol is for determining the ability of this compound to reverse resistance to a chemotherapeutic agent.

Materials:

  • Resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

  • Prepare solutions of the chemotherapeutic agent combined with a fixed, non-toxic concentration of this compound.

  • Remove the overnight culture medium from the plates and add the drug-containing media (with and without this compound). Include wells with this compound alone to assess its cytotoxicity and wells with medium alone as a control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 values for the chemotherapeutic agent with and without this compound. The reversal fold can be calculated as: (IC50 of chemotherapeutic agent alone) / (IC50 of chemotherapeutic agent + this compound).

Protocol 2: P-glycoprotein ATPase Activity Assay

This assay measures the effect of this compound on the ATPase activity of P-gp.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • This compound

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • Positive control (e.g., Verapamil)

  • Negative control (e.g., Sodium orthovanadate)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare dilutions of this compound, positive control, and negative control in assay buffer.

  • In a 96-well plate, add P-gp membranes, the test compounds (this compound, controls), and assay buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity. Compare the activity in the presence of this compound to the basal activity and the activity with the positive control.

Visualizations

MDR_Reversal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture MDR and Parental Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Reversin_Prep Prepare this compound Stock Treatment Treat with Chemo +/- this compound Reversin_Prep->Treatment Chemo_Prep Prepare Chemotherapeutic Stock Chemo_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 and Reversal Fold Absorbance->IC50_Calc

Caption: Experimental workflow for assessing MDR reversal using a cytotoxicity assay.

Pgp_Mechanism cluster_cell MDR Cancer Cell Chemo_in Chemotherapeutic Drug (In) Pgp P-glycoprotein (P-gp) Chemo_in->Pgp Binds Chemo_out Chemotherapeutic Drug (Out) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Hydrolysis Reversin This compound Reversin->Pgp Inhibits Efflux

Caption: Mechanism of this compound in blocking P-gp mediated drug efflux.

Troubleshooting_Logic Start Low Efficacy of this compound Check_Conc Is the concentration optimal? Start->Check_Conc Check_Pgp Is P-gp highly expressed? Check_Conc->Check_Pgp Yes Optimize_Conc Perform dose-response curve Check_Conc->Optimize_Conc No Check_Viability Is there cytotoxicity? Check_Pgp->Check_Viability Yes Verify_Pgp Confirm P-gp expression (WB/FACS) Check_Pgp->Verify_Pgp No Check_Other_MDR Other MDR mechanisms? Check_Viability->Check_Other_MDR No Adjust_Conc Lower this compound concentration Check_Viability->Adjust_Conc Yes Investigate_Other Investigate other ABC transporters Check_Other_MDR->Investigate_Other Yes Success Efficacy Improved Optimize_Conc->Success Verify_Pgp->Success Adjust_Conc->Success Investigate_Other->Success

Caption: A logical workflow for troubleshooting low this compound efficacy.

References

How to address solubility issues with Reversin 121 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Reversin 121 in cell culture, with a primary focus on resolving solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, hydrophobic peptide that functions as a potent inhibitor of P-glycoprotein (P-gp), also known as Multi-Drug Resistance Protein 1 (MDR1) or ABCB1. P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of cells. By inhibiting P-gp, this compound can reverse P-glycoprotein-mediated multidrug resistance, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.

Q2: What is the recommended solvent for dissolving this compound?

Due to its hydrophobic nature, the recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

While some cell lines can tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxic effects. For sensitive cell lines, including primary cells, a final DMSO concentration of less than 0.1% is advisable. It is always best practice to perform a dose-response curve to determine the tolerance of your specific cell line to DMSO.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing precipitation of this compound in your cell culture media.

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

Below is a troubleshooting workflow to help identify and resolve the cause of precipitation.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precip Stock solution has precipitated. check_stock->stock_precip No stock_ok Stock solution is clear. check_stock->stock_ok Yes solution_stock Solution: Re-dissolve stock. Consider gentle warming or sonication. stock_precip->solution_stock check_dilution How was the working solution prepared? stock_ok->check_dilution improper_dilution Improper dilution technique. check_dilution->improper_dilution Added directly proper_dilution Dilution performed correctly. check_dilution->proper_dilution Dropwise to stirring media solution_dilution Solution: Add stock solution dropwise to vigorously stirring media. Pre-warm media. improper_dilution->solution_dilution check_dmso What is the final DMSO concentration? proper_dilution->check_dmso high_dmso Final DMSO > 0.5% check_dmso->high_dmso Too high low_dmso Final DMSO <= 0.5% check_dmso->low_dmso Acceptable solution_dmso Solution: Prepare a more concentrated stock to reduce the volume added to media. high_dmso->solution_dmso check_media Are there issues with the media? low_dmso->check_media media_issue Media components causing precipitation. check_media->media_issue Yes no_media_issue Media is not the issue. check_media->no_media_issue No solution_media Solution: Test with serum-free media. Check for high concentrations of salts. media_issue->solution_media end Problem Resolved no_media_issue->end solution_stock->end solution_dilution->end solution_dmso->end solution_media->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Gently vortex the vial to dissolve the peptide. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed complete cell culture medium (with or without serum)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While vigorously vortexing or stirring the cell culture medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the hydrophobic peptide, which can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₄H₄₇N₃O₉
Molecular Weight 641.75 g/mol
Appearance Colorless to light yellow oil
Storage (Pure Form) -80°C for up to 2 years, -20°C for up to 1 year (sealed, away from light and moisture)
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month (sealed, away from light and moisture)

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO 100 mg/mL (155.82 mM)May require sonication. Use of newly opened, anhydrous DMSO is critical.
Ethanol Insoluble
Water Insoluble

Signaling Pathway

This compound directly inhibits the function of P-glycoprotein (ABCB1), an ATP-dependent efflux pump. This pump is a key contributor to multidrug resistance in cancer cells.

G cluster_cell Cancer Cell pgp P-glycoprotein (ABCB1) adp ADP + Pi pgp->adp drug_in Intracellular Drug Accumulation pgp->drug_in Inhibition allows drug_efflux Drug Efflux pgp->drug_efflux Pumps drug out atp ATP atp->pgp resistance Multidrug Resistance drug_efflux->resistance drug_ext Extracellular Chemotherapeutic Drug drug_ext->pgp Enters cell reversin This compound reversin->pgp Inhibits

Caption: Mechanism of this compound in overcoming multidrug resistance.

Technical Support Center: Optimizing Reversin 121 and Chemotherapy Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Reversin 121. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments focused on optimizing the co-administration of this compound and chemotherapy.

A critical aspect of leveraging this compound's potential to reverse multidrug resistance (MDR) is determining the optimal timing of its administration in relation to the chemotherapeutic agent. This guide will walk you through key considerations, experimental protocols, and potential challenges.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapy drugs from cancer cells.[1][2][3] This efflux mechanism is a major contributor to multidrug resistance (MDR).[1][2] By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells.[1][2] It is important to distinguish this compound from Reversine , which is an Aurora kinase inhibitor that induces cell cycle arrest and apoptosis through a different mechanism.[4][5][6]

What is the optimal timing for co-administering this compound and chemotherapy?

The optimal timing for co-administering this compound and chemotherapy is crucial for maximizing the reversal of multidrug resistance and achieving synergistic or additive therapeutic effects. While simultaneous administration is commonly reported, the ideal schedule can depend on the specific chemotherapeutic agent, the cancer cell type, and the experimental model. The primary goal is to ensure that P-gp is effectively inhibited at the time the chemotherapy drug is present at the tumor site.

While direct comparative studies on the optimal timing of this compound are limited, research on other P-gp inhibitors suggests that pre-treatment with the inhibitor before chemotherapy administration can be beneficial. This approach allows the inhibitor to bind to P-gp and block its function before the chemotherapeutic agent is introduced, thus preventing its immediate efflux.

To determine the optimal timing for your specific experimental setup, it is recommended to perform a time-course study comparing the following administration schedules:

  • Pre-treatment: Administer this compound for a specific duration (e.g., 1, 4, or 24 hours) before introducing the chemotherapeutic agent.

  • Co-administration: Administer this compound and the chemotherapeutic agent simultaneously.

  • Sequential Administration: Administer the chemotherapeutic agent first, followed by this compound at various time points.

How do I determine the effective concentration of this compound to use?

The effective concentration of this compound can vary depending on the cell line and the level of P-gp expression. It is essential to determine the IC50 value of this compound for P-gp inhibition in your specific cell model. A common method is to assess the inhibition of drug efflux using a fluorescent P-gp substrate like Rhodamine 123.

Based on available data, in vitro concentrations of this compound typically range from 1 µM to 10 µM.[1] For instance, an IC50 of 1.41 μM has been reported for the inhibition of human MDR1 expressed in mouse NIH3T3 cells.[1] In vivo, a dosage of 2.5 mg/kg has been used in an orthotopic pancreatic carcinoma mouse model in combination with 5-fluorouracil.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant reversal of drug resistance observed. Insufficient concentration of this compound.Determine the IC50 of this compound in your cell line and use a concentration at or above the IC50.
Inappropriate timing of administration.Perform a time-course experiment to evaluate pre-treatment, co-administration, and sequential administration schedules.
Low or absent P-gp expression in the cancer cells.Confirm P-gp expression in your cell model using Western blot or flow cytometry.
Involvement of other MDR mechanisms (e.g., other ABC transporters, altered apoptosis pathways).Investigate the expression of other MDR-related proteins and explore alternative resistance mechanisms.
High cytotoxicity observed with this compound alone. The concentration of this compound is too high.Perform a dose-response curve for this compound alone to determine its intrinsic cytotoxicity and select a non-toxic concentration for combination studies.
Off-target effects of this compound.While primarily a P-gp inhibitor, high concentrations of any compound can have off-target effects. Lower the concentration and ensure the observed effect is due to P-gp inhibition.
Inconsistent results between experiments. Variability in cell culture conditions (e.g., cell passage number, confluency).Maintain consistent cell culture practices and use cells within a defined passage number range.
Instability of this compound or the chemotherapeutic agent.Prepare fresh solutions of the compounds for each experiment and follow the manufacturer's storage recommendations.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents
Cell LineChemotherapy AgentThis compound ConcentrationAdministration ScheduleFold Reversal of ResistanceReference
Paclitaxel-resistant NCI-H460Paclitaxel5 µM96 h co-incubationNot specified[1]
Panc1Gemcitabine12 µg/mLCo-administrationReduced MDR-positive cells[1][2]
NIH3T3 (human MDR1 expressed)-IC50: 1.41 µM--[1]
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
Animal ModelCancer TypeChemotherapy Agent & DoseThis compound Dose & ScheduleOutcomeReference
Orthotopic pancreatic carcinoma mouse modelPancreatic Carcinoma5-fluorouracil (35 mg/kg/day, i.p.)2.5 mg/kg, i.p., 5 days a weekDecreased tumor size and prevalence of metastases[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Timing of this compound and Doxorubicin Co-administration in vitro

Objective: To determine the optimal administration schedule (pre-treatment, co-administration, or sequential) of this compound and Doxorubicin for maximizing cytotoxicity in a multidrug-resistant cancer cell line.

Materials:

  • Multidrug-resistant cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • This compound

  • Doxorubicin

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed the resistant and sensitive cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment Groups:

    • Control: No treatment.

    • Doxorubicin alone: A range of concentrations of Doxorubicin.

    • This compound alone: A non-toxic concentration of this compound (determined from a prior dose-response experiment).

    • Pre-treatment: Incubate cells with this compound for 1, 4, and 24 hours. After the pre-incubation period, add a range of concentrations of Doxorubicin and incubate for a further 48 hours.

    • Co-administration: Add this compound and a range of concentrations of Doxorubicin simultaneously and incubate for 48 hours.

    • Sequential administration: Add a range of concentrations of Doxorubicin and incubate for 4 hours. Then, add this compound and incubate for a further 44 hours.

  • Cell Viability Assay: After the total incubation period, perform an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for Doxorubicin in each treatment group. The fold reversal of resistance can be calculated as the ratio of the IC50 of Doxorubicin alone to the IC50 of Doxorubicin in the presence of this compound. Compare the fold reversal values across the different timing schedules to identify the optimal one.

Protocol 2: Intracellular Doxorubicin Accumulation Assay

Objective: To quantify the effect of this compound on the intracellular accumulation of Doxorubicin.

Materials:

  • Multidrug-resistant cancer cell line

  • This compound

  • Doxorubicin

  • Flow cytometer

  • PBS

Methodology:

  • Cell Treatment: Treat the cells with a non-toxic concentration of this compound for the optimal pre-treatment time determined in Protocol 1. A control group without this compound should be included.

  • Doxorubicin Incubation: Add Doxorubicin to the cells and incubate for a short period (e.g., 1-2 hours) to allow for uptake but minimize cytotoxicity.

  • Cell Harvesting: Wash the cells with ice-cold PBS to remove extracellular Doxorubicin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Doxorubicin using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of the cells treated with this compound and Doxorubicin to those treated with Doxorubicin alone. An increase in fluorescence indicates enhanced intracellular accumulation due to P-gp inhibition.

Mandatory Visualizations

P_gp_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Effluxed Chemotherapy Pgp->Chemo_out Efflux Chemo Chemotherapy (e.g., Doxorubicin) Chemo->Pgp Binds to P-gp Reversin121 This compound Reversin121->Pgp Inhibits Chemo_in Extracellular Chemotherapy Chemo_in->Chemo Enters Cell

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Experimental_Workflow start Start: Seed MDR Cancer Cells pretreatment Pre-treatment: Add this compound start->pretreatment coadministration Co-administration: Add this compound + Chemo start->coadministration sequential Sequential: Add Chemo then this compound start->sequential add_chemo Add Chemotherapy pretreatment->add_chemo incubation Incubate (e.g., 48h) coadministration->incubation sequential->incubation add_chemo->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 & Fold Reversal viability_assay->data_analysis

Caption: Workflow for optimizing administration timing.

Aurora_Kinase_Inhibition Reversine Reversine AuroraB Aurora B Kinase Reversine->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Phosphorylation Phosphorylation (Ser10) HistoneH3->Phosphorylation MitoticArrest Mitotic Arrest Phosphorylation->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified signaling pathway of Reversine.

References

Technical Support Center: Overcoming Experimental Variability in Reversine and Reversin 121 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Reversine and Reversin 121.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Reversine and this compound?

A critical point of clarification is the distinction between two similarly named compounds:

  • Reversine: An Aurora kinase inhibitor. It is a 2,6-disubstituted purine analog that can induce dedifferentiation in cells and has anti-tumor properties.

  • This compound: A P-glycoprotein (P-gp) inhibitor. It is a hydrophobic peptide that can reverse multidrug resistance (MDR) in cancer cells by blocking the P-gp efflux pump.

It is crucial to ensure you are using the correct compound for your intended application to avoid erroneous results.

Q2: What are the primary mechanisms of action for Reversine and this compound?

  • Reversine is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1] These kinases are essential for the regulation of mitosis and cell division.[2][3] By inhibiting Aurora kinases, Reversine can lead to defects in chromosome segregation, cell cycle arrest, and apoptosis.[4]

  • This compound functions by inhibiting the action of P-glycoprotein (also known as MDR1).[5] P-gp is an ATP-dependent efflux pump that removes a wide range of xenobiotics, including many cancer drugs, from cells.[6] By blocking this pump, this compound increases the intracellular concentration of co-administered drugs, thereby overcoming multidrug resistance.[5]

Q3: What are the common sources of experimental variability in cell-based assays?

Several factors can contribute to variability in cell-based experiments, including:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can alter cellular responses.[7]

  • Pipetting and Liquid Handling: Errors in liquid handling can lead to significant variability in assay results.

  • Biological Variability: Inherent differences between cell lines, primary cells from different donors, and even within the same cell culture can contribute to variations.

  • Reagent Quality and Stability: The quality and storage of reagents, including Reversine and this compound, are critical for reproducible results.

  • Assay-Specific Parameters: Factors such as incubation times, temperature, and the choice of detection method can all introduce variability.

Troubleshooting Guides

Reversine (Aurora Kinase Inhibitor) Troubleshooting
Problem Possible Cause Suggested Solution
Inconsistent effects on cell proliferation or viability Cell density at the time of treatment was not consistent.Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase.
Passage number of the cell line is too high, leading to phenotypic drift.Use cells within a defined low passage number range. Regularly thaw fresh vials of cells.[7]
Degradation of Reversine stock solution.Prepare fresh stock solutions of Reversine in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Unexpected off-target effects The concentration of Reversine is too high, leading to inhibition of other kinases.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Consult the literature for effective concentration ranges (see table below).
The cell line may have unique sensitivities or resistance mechanisms.Characterize the expression of Aurora kinases in your cell line. Consider using a different cell line as a control.
Difficulty in reproducing dedifferentiation experiments The differentiation state of the starting cells is not uniform.Ensure a homogenous population of differentiated cells before starting the experiment. Use established differentiation protocols.
The timing and duration of Reversine treatment are suboptimal.Optimize the treatment schedule by testing different incubation times.
This compound (P-glycoprotein Inhibitor) Troubleshooting
Problem Possible Cause Suggested Solution
Variable reversal of multidrug resistance The level of P-glycoprotein expression varies between experiments.Regularly verify P-gp expression levels in your resistant cell line using methods like Western blotting or flow cytometry.
The concentration of the co-administered chemotherapeutic drug is not optimized.Perform a dose-response matrix experiment with varying concentrations of both this compound and the chemotherapeutic agent to find the optimal combination.
The activity of the P-gp efflux pump is not effectively inhibited.Increase the concentration of this compound, ensuring it remains within a non-toxic range for your cells. Pre-incubating cells with this compound before adding the chemotherapeutic drug may enhance its effect.
Cytotoxicity observed with this compound alone The concentration of this compound is too high.Determine the IC50 of this compound alone in your cell line to establish a non-toxic working concentration range.
The cell line is particularly sensitive to P-gp inhibition or the vehicle (e.g., DMSO).Perform a vehicle control experiment to rule out solvent toxicity. If sensitivity persists, consider using a lower concentration of this compound for a longer duration.
Inconsistent results in P-gp activity assays (e.g., Rhodamine 123 or Calcein-AM efflux) The substrate concentration is too high, saturating the P-gp pump.Use a lower, non-saturating concentration of the fluorescent substrate.
The incubation time for substrate loading or efflux is not optimal.Optimize the loading and efflux times for your specific cell line and experimental conditions.

Quantitative Data

Reversine: In Vitro Efficacy
Cell LineAssayConcentrationEffectReference
SET2 and HEL (myeloproliferative neoplasm)Proliferation (Ki-67)1 - 10 µMDose-dependent decrease in proliferation.[7]
786-O and ACHN (renal cell carcinoma)Cell Viability0.4 - 1.6 µMSignificant inhibition of cell viability and colony formation.[8]
MDA-MB-231 and MCF-7 (breast cancer)Cell ViabilityNot specifiedTime- and concentration-dependent inhibition of cell viability.[9]
HOG, T98G, and U251MG (glioma)Cell Viability0.4 - 50 µMDose- and time-dependent reduction in viability and clonogenicity.[10]
Various Tumor Cell LinesProliferation (ATP content)Not specifiedEffective blocking of tumor cell proliferation.[11]
MNNG/HOS, U-2 OS, and MG-63 (osteosarcoma)Cell Viability1, 2, 4 µMSignificant inhibition of cell viability at 24 and 48 hours.[4]
AGS and NCI-N87 (gastric cancer)Cell Viability (CCK-8)0.5 - 20 µMDose-dependent inhibition of cell viability, significant from 10 µM.[1]
This compound: In Vitro and In Vivo Efficacy
Cell Line/Animal ModelAssayConcentration/DosageEffectReference
NCI-H460 and PTX250 (paclitaxel-resistant)Paclitaxel Resistance Reversal5 µM (96 h)Reverses resistance to paclitaxel.[11]
Panc1 (pancreatic cancer)Reduction of MDR-positive cells12 µg/mL (with gemcitabine)Reduces the proportion of MDR-positive tumor cells.[11]
DC-T cell interactionsT cell proliferation10 µM (48 h)Inhibits T cell proliferation.[11]
Orthotopic pancreatic carcinoma mouse modelTumor size and metastases2.5 mg/kg (i.p., with 5-fluorouracil)Decreases tumor size and prevalence of metastases.[11][12]
Pancreatic cancer cellsReduction of MRP-positive cellsNot specifiedSignificantly reduced the proportions of tumor cells positive for MRPs in vitro and in vivo.[13]

Experimental Protocols

Protocol 1: Aurora Kinase Inhibition Assay Using Reversine

This protocol provides a general framework for assessing the inhibitory effect of Reversine on Aurora kinase activity in a cell-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Reversine

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-total-Aurora A/B/C, anti-phospho-Histone H3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Reversine in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Reversine or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 2: P-glycoprotein Inhibition Assay Using this compound

This protocol describes a method to evaluate the ability of this compound to reverse P-gp-mediated drug efflux using a fluorescent substrate like Rhodamine 123 or Calcein-AM.

Materials:

  • P-gp overexpressing cell line and its parental (sensitive) counterpart

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Flow cytometer or fluorescence plate reader

  • PBS

Procedure:

  • Cell Seeding: Seed both the resistant and sensitive cell lines in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Substrate Loading: Add the fluorescent P-gp substrate to the wells and incubate for a specific period to allow for cellular uptake.

  • Efflux:

    • For efflux measurement, wash the cells with PBS to remove the extracellular substrate.

    • Add fresh medium with or without this compound and incubate for a defined efflux period.

  • Fluorescence Measurement:

    • Flow Cytometry: Detach the cells, wash with PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.

    • Plate Reader: Measure the intracellular fluorescence directly in the multi-well plate.

  • Data Analysis: Compare the fluorescence intensity in the this compound-treated cells to the untreated control in the resistant cell line. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Signaling Pathways and Experimental Workflows

Reversine and the Aurora Kinase Signaling Pathway

Reversine_Aurora_Kinase_Pathway cluster_input Input cluster_target Target cluster_downstream Downstream Effects Reversine Reversine Aurora_A Aurora Kinase A Reversine->Aurora_A inhibits Aurora_B Aurora Kinase B Reversine->Aurora_B inhibits Spindle_Assembly Defective Spindle Assembly Aurora_A->Spindle_Assembly regulates Chromosome_Segregation Incorrect Chromosome Segregation Aurora_B->Chromosome_Segregation regulates Cytokinesis Cytokinesis Failure Aurora_B->Cytokinesis regulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Spindle_Assembly->Cell_Cycle_Arrest Chromosome_Segregation->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Reversine inhibits Aurora Kinases A and B, leading to mitotic defects and apoptosis.

This compound and P-glycoprotein Mediated Drug Efflux

Reversin121_Pgp_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out efflux (ATP-dependent) Chemo_in Chemotherapeutic Drug Chemo_out->Chemo_in diffusion Chemo_in->Pgp binds Cell_Death Cell Death Chemo_in->Cell_Death induces Reversin121 This compound Reversin121->Pgp inhibits

Caption: this compound inhibits P-gp, increasing intracellular drug levels and promoting cell death.

Experimental Workflow for Assessing this compound Efficacy

Reversin121_Workflow Start Start: Resistant Cell Line Seed_Cells Seed Cells Start->Seed_Cells Treat_R121 Treat with This compound Seed_Cells->Treat_R121 Treat_Chemo Add Chemotherapeutic Drug Treat_R121->Treat_Chemo Incubate Incubate Treat_Chemo->Incubate Assay Assess Viability/ Apoptosis Incubate->Assay Analyze Analyze Data Assay->Analyze End End: Determine Efficacy Analyze->End

Caption: Workflow for evaluating the efficacy of this compound in overcoming drug resistance.

References

How to confirm P-glycoprotein expression in cell lines before using Reversin 121

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on how to confirm P-glycoprotein (P-gp) expression in cell lines prior to using P-gp inhibitors like Reversin 121.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and why is it important in drug resistance?

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] It actively transports a wide variety of structurally unrelated compounds, including many anticancer drugs, out of the cell.[4] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby limiting their efficacy.[2][4]

Q2: What is this compound and how does it work?

This compound is a P-glycoprotein inhibitor.[2][5] It works by reversing P-gp-mediated multidrug resistance, making cancer cells sensitive to chemotherapy again.[2][5] Studies have shown that this compound can significantly reduce the proportion of tumor cells that are positive for MDR proteins and decrease tumor size when used in combination with standard chemotherapy.[5][6]

Q3: Why do I need to confirm P-gp expression before using this compound?

Confirming P-gp expression is a critical step before using this compound for the following reasons:

  • Target Validation: this compound is a targeted agent. Its efficacy is dependent on the presence of its target, P-gp, on the cancer cells. Using it on P-gp-negative cells will not produce the desired sensitizing effect.

  • Experimental Accuracy: Ensuring your cell line expresses P-gp is fundamental to correctly interpreting your experimental results and understanding the mechanism of action of your therapeutic combination.

  • Resource Efficiency: Confirming the presence of the target protein saves time and resources by avoiding experiments on unsuitable cell models.

Q4: What methods can I use to confirm P-gp expression and function?

There are several well-established methods to detect P-gp expression and its functional activity. These can be broadly categorized into two groups: methods that detect the protein itself and methods that measure its efflux pump function.

Method Category Specific Technique What it Measures
Protein Expression Western BlottingTotal P-gp protein levels in a cell lysate.
Immunofluorescence (IF) / Immunocytochemistry (ICC)Subcellular localization and expression of P-gp in intact cells.
Flow CytometryPercentage of cells expressing P-gp and relative expression levels.[3][7]
Functional Activity Rhodamine 123 Efflux AssayThe ability of P-gp to pump out the fluorescent substrate Rhodamine 123.[8][9]
Calcein-AM Efflux AssayThe ability of P-gp to pump out the non-fluorescent substrate Calcein-AM.[10][11]

Q5: How do I choose the best method for my experiment?

The choice of method depends on the specific question you are asking.

  • To confirm if the protein is present at all: Start with Western Blotting . It is a robust method to detect the presence of P-gp in your cell line.

  • To visualize where the protein is located in the cell: Use Immunofluorescence . This is particularly useful to confirm the typical plasma membrane localization of P-gp.[12]

  • To quantify the percentage of P-gp positive cells in a population: Flow Cytometry is the ideal choice, as it provides quantitative data on a single-cell basis.[13]

  • To determine if the P-gp is active and functional: Use a functional efflux assay with Rhodamine 123 or Calcein-AM. These assays directly measure the pump's activity, which is crucial for resistance.[8][10]

For a comprehensive analysis, it is recommended to use at least one method from each category (e.g., Western Blotting to confirm expression and a Calcein-AM assay to confirm function).[14][15]

Experimental Workflow and Protocols

A logical workflow for confirming P-gp expression is essential for conclusive results.

G cluster_0 P-gp Expression Confirmation Workflow A Hypothesis: Cell line may be multidrug resistant via P-gp B Protein Expression Analysis A->B C Functional Activity Analysis A->C D Western Blot (Detects total P-gp) B->D E Flow Cytometry / IF (Quantifies/Localizes P-gp) B->E F Calcein-AM or Rhodamine 123 Efflux Assay C->F G P-gp Positive & Functional D->G Positive I P-gp Negative or Non-Functional D->I Negative E->G Positive E->I Negative F->G Functional F->I Non-functional H Proceed with This compound Experiments G->H J Investigate other resistance mechanisms I->J

Caption: General workflow for confirming P-gp expression and function.

Protocol 1: Western Blotting for P-gp Detection

This protocol allows for the detection of the ~170 kDa P-gp protein in total cell lysates.

G A 1. Cell Lysis (e.g., RIPA buffer with protease inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF or Nitrocellulose membrane) C->D E 5. Blocking (5% non-fat milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-P-gp/MDR1 antibody, e.g., clone C219 or JSB-1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated anti-mouse/rabbit IgG) F->G H 8. Detection (ECL substrate and imaging) G->H

Caption: Step-by-step workflow for Western Blotting.

Methodology:

  • Sample Preparation: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.[16]

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel (typically 6-8% for a high MW protein like P-gp). Run the gel until adequate separation is achieved.[17]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219, C494, JSB-1) overnight at 4°C.[19] Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

Protocol 2: Flow Cytometry for P-gp Expression

This method quantifies the percentage of cells expressing P-gp.

G A 1. Cell Preparation (Harvest and wash 1x10^6 cells) B 2. Primary Antibody Incubation (PE-conjugated anti-P-gp or unconjugated primary + fluorescent secondary) A->B C 3. Washing (Wash cells to remove unbound antibody) B->C D 4. Data Acquisition (Analyze on a flow cytometer) C->D E 5. Gating & Analysis (Compare to isotype control) D->E

Caption: Workflow for P-gp analysis by Flow Cytometry.

Methodology:

  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. Wash with FACS buffer (PBS + 1-2% BSA).

  • Antibody Staining: Resuspend cells in FACS buffer containing a fluorescently-conjugated anti-P-gp antibody (e.g., UIC2 clone).[13] Alternatively, use an unconjugated primary antibody followed by a fluorescently-labeled secondary antibody.[20] Incubate for 30-60 minutes on ice in the dark.

  • Isotype Control: In parallel, stain a separate aliquot of cells with a matched isotype control antibody to determine background fluorescence.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer. Analyze the shift in fluorescence intensity compared to the isotype control to determine the percentage of P-gp positive cells.[7][21]

Protocol 3: Calcein-AM Functional Efflux Assay

This assay measures the function of P-gp by quantifying the retention of a fluorescent substrate.

G cluster_0 P-gp Negative / Inhibited Cell cluster_1 P-gp Positive Cell A Calcein-AM (Non-fluorescent, membrane-permeable) B Cell Membrane A->B C Intracellular Esterases B->C Enters Cell D Calcein (Fluorescent, membrane-impermeable) C->D Cleavage E High Fluorescence D->E Accumulates F Calcein-AM G Cell Membrane with P-gp F->G H P-gp Efflux Pump G->H Enters Cell H->G Effluxed I Low Fluorescence H->I Leads to

Caption: Mechanism of the Calcein-AM efflux assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat one set of wells with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) for 30-60 minutes. This serves as a positive control for P-gp inhibition and establishes the maximum fluorescence signal.[22]

  • Substrate Loading: Add Calcein-AM (final concentration ~0.25-1 µM) to all wells (with and without inhibitor) and incubate for 30-60 minutes at 37°C.[11]

  • Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Cells with functional P-gp will pump out the Calcein-AM, resulting in low fluorescence.[23] In P-gp negative cells or cells treated with an inhibitor, Calcein-AM is retained and cleaved to fluorescent calcein, resulting in high fluorescence.[10][22] The difference in fluorescence between treated and untreated cells indicates P-gp activity.

Troubleshooting Guide

Problem Technique Possible Cause(s) Solution(s)
No P-gp band detected Western Blot1. P-gp is not expressed in the cell line. 2. Insufficient protein loaded. 3. Poor antibody quality or wrong dilution. 4. Inefficient protein transfer.1. Use a positive control cell line known to express P-gp (e.g., NCI/ADR-RES, MCF7/ADR).[19][24] 2. Load more protein (up to 50 µg). 3. Titrate the primary antibody and try a different clone. 4. Check transfer efficiency with Ponceau S staining.[17]
Weak or no signal Flow Cytometry1. Low P-gp expression level. 2. Antibody recognizes an intracellular epitope but cells were not permeabilized. 3. Inappropriate antibody concentration.1. Use a brighter fluorophore or a signal amplification system. 2. Check antibody specifications. If required, use a fixation/permeabilization kit.[7] 3. Titrate the antibody to find the optimal concentration.
High background staining Immunofluorescence1. Non-specific antibody binding. 2. Insufficient blocking. 3. Cells were allowed to dry out.1. Increase the number and duration of wash steps. 2. Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). 3. Keep samples covered in buffer at all times.
No difference between control and inhibitor-treated cells Functional Assay1. Cell line does not have functional P-gp. 2. Inhibitor concentration is too low or incubation time is too short. 3. Substrate concentration is too high, saturating the pump.1. Confirm protein expression by Western Blot or Flow Cytometry. 2. Perform a dose-response and time-course experiment for the inhibitor.[25] 3. Titrate the substrate (Rhodamine 123 or Calcein-AM) to find a non-saturating concentration.[9]
High variability between replicates All1. Inconsistent cell numbers. 2. Pipetting errors. 3. Heterogeneous P-gp expression in the cell population.[14][15]1. Ensure accurate cell counting before starting the experiment. 2. Use calibrated pipettes and be consistent with technique. 3. Analyze a larger number of cells (Flow Cytometry) or perform single-cell cloning to isolate a more homogeneous population.

References

Best practices for long-term storage of Reversin 121 to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Reversin 121, a potent P-glycoprotein (P-gp) inhibitor used to reverse multidrug resistance in cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound to maintain its activity?

A1: To ensure the long-term stability and activity of this compound, it is crucial to store it under appropriate conditions. For the pure, lyophilized form, storage at -80°C for up to two years or at -20°C for up to one year is recommended.[1] When in solvent, stock solutions should be stored at -80°C for a maximum of six months or at -20°C for up to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the peptide solution into smaller, single-use volumes before freezing.[2]

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped as a lyophilized powder at ambient temperature and is stable for several days to weeks in this state.[4] Upon receipt, for short-term storage, it can be kept at 4°C or colder.[4] For long-term storage, it is imperative to store it at -20°C or -80°C.[4]

Q3: What are the best practices for preparing a stock solution of this compound?

A3: It is recommended to prepare stock solutions in dry (anhydrous) organic solvents to minimize premature hydrolysis.[4] Dimethyl sulfoxide (DMSO) is a common solvent, with a solubility of 100 mg/mL.[1] Since DMSO is hygroscopic, it is critical to use a fresh, unopened container to prepare your stock solution to ensure maximal solubility and stability.[1] If you encounter solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity of this compound in my experiment. Improper storage conditions leading to degradation.Verify that the compound has been stored at the correct temperature and protected from light and moisture.[1] For stock solutions, ensure they have not exceeded the recommended storage duration (-80°C for 6 months, -20°C for 1 month).[1][2][3]
Repeated freeze-thaw cycles of the stock solution.Always aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[2]
Inactive lot of the compound.Test a new, unopened vial of this compound. Contact the supplier for a replacement if the issue persists.
Precipitation observed in the stock solution upon thawing. The solution may have become too concentrated, or the solvent may have absorbed moisture.Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[2] Ensure that anhydrous solvents were used for preparation.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Inconsistent results between experiments. Variability in the preparation of working solutions.Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure accurate and consistent pipetting and dilution.
Cell line variability or passage number.Use cells within a consistent and low passage number range. Regularly perform cell line authentication.

Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Pure (Lyophilized) -80°C2 yearsSealed storage, away from moisture and light, under nitrogen.[1]
-20°C1 yearSealed storage, away from moisture and light, under nitrogen.[1]
In Solvent -80°C6 monthsSealed storage, away from moisture and light, under nitrogen.[1][2][3] Aliquot to avoid freeze-thaw cycles.[2]
-20°C1 monthSealed storage, away from moisture and light, under nitrogen.[1][2][3] Aliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

In Vitro: Reversal of Paclitaxel Resistance in NCI-H460 Cells
  • Cell Culture: Culture paclitaxel-resistant NCI-H460 cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with 5 µM this compound in combination with varying concentrations of paclitaxel.

    • Include control groups treated with paclitaxel alone, this compound alone, and vehicle (DMSO) alone.

  • Incubation: Incubate the cells for 96 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the IC50 values for paclitaxel in the presence and absence of this compound to determine the reversal of resistance.

In Vivo: Orthotopic Pancreatic Carcinoma Mouse Model
  • Animal Model: Utilize an orthotopic pancreatic carcinoma mouse model.[1][5]

  • Treatment Groups:

    • Control group (vehicle).

    • 5-fluorouracil (35 mg/kg/day) alone.

    • This compound (2.5 mg/kg) in combination with 5-fluorouracil (35 mg/kg/day).[1][5]

  • Administration: Administer treatments via intraperitoneal (i.p.) injection five days a week.[1][5]

  • Monitoring: Monitor tumor size and the presence of metastases throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and analyze the expression of multidrug resistance proteins such as MRP3 in the tumor tissue by flow cytometry.[5][6]

Visualizations

Reversin121_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) (MDR1) Chemo Chemotherapeutic Drug Pgp->Chemo Effluxes Drug ADP ADP + Pi Pgp->ADP Chemo->Pgp Binds to P-gp DrugAccumulation Drug Accumulation & Cell Death Chemo->DrugAccumulation Reversin121 This compound Reversin121->Pgp Inhibits ATP ATP ATP->Pgp Energy Source DrugEfflux Drug Efflux

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental_Workflow_In_Vitro start Start culture Culture Paclitaxel-Resistant NCI-H460 Cells start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with this compound and/or Paclitaxel seed->treat incubate Incubate for 96 Hours treat->incubate assay Perform MTT Assay for Cell Viability incubate->assay analyze Analyze Data and Calculate IC50 assay->analyze end End analyze->end

Caption: In vitro experimental workflow for assessing this compound activity.

References

Validation & Comparative

A Comparative Analysis of Reversin 121 and Third-Generation P-gp Inhibitors in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P-glycoprotein Inhibitor Performance with Supporting Experimental Data.

Multidrug resistance (MDR), a significant impediment to successful chemotherapy, is frequently mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively extrudes a broad spectrum of anticancer drugs from tumor cells.[1][2] The development of P-gp inhibitors to counteract this resistance has evolved over several generations. This guide provides a comparative overview of Reversin 121, a peptide-based P-gp inhibitor, and third-generation small-molecule P-gp inhibitors, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Introduction to P-gp Inhibitors

P-glycoprotein inhibitors are compounds designed to block the drug efflux function of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents in resistant cancer cells.[3] These inhibitors have progressed through several generations, with each iteration aiming for improved potency, specificity, and reduced toxicity.[4]

  • First-generation inhibitors , such as verapamil and cyclosporine A, were discovered serendipitously and are characterized by low affinity and high toxicity at effective concentrations.

  • Second-generation inhibitors , like dexverapamil and valspodar, offered improved potency and specificity over the first generation but were still hampered by significant side effects and drug-drug interactions.

  • Third-generation inhibitors , including tariquidar and elacridar, were rationally designed for high potency and specificity for P-gp, with reduced off-target effects.[4]

  • This compound represents a distinct class of P-gp inhibitors based on a peptide scaffold.[5][6]

Mechanism of Action and Signaling Pathways

P-gp utilizes the energy from ATP hydrolysis to expel substrates. Inhibition of P-gp can be achieved by interfering with substrate binding, ATP hydrolysis, or by modulating the expression of the ABCB1 gene which encodes for P-gp.

The signaling pathways regulating P-gp expression are complex and involve multiple kinases and transcription factors. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are implicated in the regulation of P-gp expression.

P_gp_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK HIF1a HIF-1α ERK->HIF1a MDR1_Gene ABCB1/MDR1 Gene NFkB->MDR1_Gene HIF1a->MDR1_Gene MDR1_Gene->Pgp Transcription & Translation Nucleus Nucleus Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binding

Caption: Signaling pathways influencing P-glycoprotein expression and function.

Comparative Performance Data

Direct comparative studies evaluating this compound and third-generation P-gp inhibitors under identical experimental conditions are limited in the publicly available literature. The following tables summarize the performance data for each inhibitor class based on separate studies. It is crucial to consider the different experimental setups (e.g., cell lines, substrates, assay conditions) when interpreting these data.

This compound: In Vitro and In Vivo Efficacy

This compound has demonstrated the ability to reverse P-gp-mediated multidrug resistance in various cancer cell lines and in animal models.

Cell LineChemotherapeutic AgentThis compound ConcentrationObserved EffectReference
Panc1 (Pancreatic Cancer)Gemcitabine12 µg/mLReduces the proportion of MDR protein-positive tumor cells.[1][1]
NCI-H460 (Lung Cancer)Paclitaxel5 µMReverses resistance to paclitaxel.[1][1]
Animal ModelChemotherapeutic AgentThis compound DosageObserved EffectReference
Orthotopic Pancreatic Carcinoma Mouse Model5-Fluorouracil2.5 mg/kg (i.p.)Decreases tumor size and the prevalence of metastases.[1][3][1][3]
Third-Generation P-gp Inhibitors: In Vitro Potency (IC50 Values)

Third-generation inhibitors are characterized by their high potency, with inhibitory concentrations typically in the nanomolar range.

InhibitorCell LineSubstrateIC50Reference
Tariquidar NCI/ADR-RES (Ovarian Cancer)Doxorubicin~300 nM (to diminish resistance)[7]
EMT6/AR1.0 (Mouse Mammary Carcinoma)[³H]-daunorubicin25-80 nM (for complete reversal of resistance)[8]
Elacridar A2780PR1 (Ovarian Cancer)Paclitaxel4.66 ng/mL (in the presence of 0.1 µM elacridar)[9]
A2780PR2 (Ovarian Cancer)Paclitaxel2.04 ng/mL (in the presence of 0.1 µM elacridar)[9]
H1299-DR (NSCLC)Docetaxel9.4 nM (in the presence of 0.25 µg/ml elacridar)[10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of P-gp by 50% and can vary significantly depending on the cell line and the substrate used in the assay.[11]

Experimental Protocols

Accurate assessment of P-gp inhibition is critical for the development of effective MDR modulators. The following are detailed methodologies for key in vitro assays used to characterize P-gp inhibitors.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of an inhibitor. P-gp substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit this activity depending on their mechanism of action.

Protocol:

  • Reagents: Recombinant human P-gp membranes, MgATP, test compound, sodium orthovanadate (Na₃VO₄, a P-gp ATPase inhibitor), and an ATP detection reagent (e.g., luciferin-luciferase based).

  • Procedure: a. Incubate the P-gp membranes with the test compound and MgATP at 37°C for a defined period (e.g., 40 minutes). Include control groups with no compound and with Na₃VO₄. b. Stop the reaction and add the ATP detection reagent. c. Measure the remaining ATP levels using a luminometer. The decrease in luminescence is proportional to the amount of ATP consumed by P-gp. d. Calculate the change in relative light units (ΔRLU) to determine the effect of the test compound on P-gp ATPase activity.[12]

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: P-gp membranes, MgATP, Test Compound, Controls Start->Prepare_Reagents Incubation Incubate at 37°C (e.g., 40 min) Prepare_Reagents->Incubation Add_Detection_Reagent Add ATP Detection Reagent Incubation->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_Activity Calculate P-gp ATPase Activity Measure_Luminescence->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the P-gp ATPase activity assay.

Rhodamine 123 Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.

Protocol:

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., K562/ADR, MDCK-MDR1).

  • Loading: Incubate the cells with Rhodamine 123 (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) to allow for intracellular accumulation.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular dye.

  • Efflux: Resuspend the cells in a fresh, warm buffer containing the test inhibitor at various concentrations.

  • Measurement: Monitor the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer or a fluorescence plate reader. A decrease in the rate of fluorescence decline indicates inhibition of P-gp efflux.

Rhodamine_Efflux_Workflow Start Start Cell_Culture Culture P-gp overexpressing cells Start->Cell_Culture Loading Load cells with Rhodamine 123 Cell_Culture->Loading Washing Wash cells to remove extracellular dye Loading->Washing Incubate_Inhibitor Incubate with Test Inhibitor Washing->Incubate_Inhibitor Measure_Fluorescence Measure intracellular fluorescence over time Incubate_Inhibitor->Measure_Fluorescence Analyze_Data Analyze data to determine inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Rhodamine 123 efflux assay.

Calcein-AM Uptake Assay

This assay is another cell-based method to assess P-gp activity. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp activity reduces the intracellular accumulation of the fluorescent product, calcein.

Protocol:

  • Cell Culture: Use a P-gp overexpressing cell line.

  • Incubation: Incubate the cells with Calcein-AM in the presence and absence of the test inhibitor.

  • Measurement: After a defined incubation period (e.g., 30 minutes), measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.[11]

Calcein_AM_Workflow Start Start Cell_Culture Culture P-gp overexpressing cells Start->Cell_Culture Incubate Incubate cells with Calcein-AM +/- Inhibitor Cell_Culture->Incubate Measure_Fluorescence Measure intracellular fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze data to determine inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Calcein-AM uptake assay.

Conclusion

Both this compound and third-generation P-gp inhibitors like tariquidar and elacridar have demonstrated significant potential in overcoming P-gp-mediated multidrug resistance. Third-generation inhibitors are characterized by their high potency, often in the nanomolar range, and have been developed through extensive medicinal chemistry efforts. This compound, a peptide-based inhibitor, also shows efficacy in preclinical models.

References

A Head-to-Head Battle in Reversing Multidrug Resistance: Reversin 121 vs. siRNA-mediated P-gp Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) remains a pivotal challenge in cancer therapy. A key player in this resistance is the P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic agents from cancer cells. This guide provides a side-by-side comparison of two prominent strategies to counteract P-gp-mediated MDR: the small molecule inhibitor Reversin 121 and the gene-silencing technique of siRNA-mediated P-gp knockdown.

This comparison synthesizes available experimental data to offer an objective overview of their mechanisms, efficacy, and application. It is important to note that to date, no direct head-to-head comparative studies of this compound and siRNA-mediated P-gp knockdown in the same experimental setting have been published. Therefore, the data presented here are compiled from individual studies, and direct comparisons should be interpreted with this consideration in mind.

At a Glance: Key Differences

FeatureThis compoundsiRNA-mediated P-gp Knockdown
Mechanism of Action Functional inhibition of P-gpInhibition of P-gp expression
Target P-glycoprotein (protein level)ABCB1 mRNA (gene level)
Mode of Action Increases P-gp's ATPase activity, leading to non-productive ATP hydrolysis and inhibition of drug efflux.[1][2]Degradation of ABCB1 mRNA, preventing the synthesis of new P-gp.
Onset of Action Rapid, upon administrationDelayed, requires time for mRNA degradation and protein turnover
Duration of Effect Transient, dependent on drug pharmacokineticsPotentially longer-lasting, depending on siRNA stability and cell division rate

Performance Data: A Side-by-Side Look

The following tables summarize quantitative data from various studies on the efficacy of this compound and siRNA in reversing P-gp-mediated multidrug resistance.

Table 1: Efficacy of this compound in Reversing Multidrug Resistance
Cell LineDrug ResistanceThis compound ConcentrationObserved EffectReference
Panc1 (Pancreatic Cancer)Gemcitabine12 µg/mLReduced the proportion of MDR-positive tumor cells.[1][2][1][2]
NCI-H460 (Lung Cancer)Paclitaxel5 µMReversed resistance to paclitaxel.[1][2][1][2]
Orthotopic Pancreatic Carcinoma Mouse Model5-Fluorouracil2.5 mg/kg (in vivo)Decreased tumor size and prevalence of metastases.[1][1]
Table 2: Efficacy of siRNA-mediated P-gp Knockdown in Reversing Multidrug Resistance
Cell LineDrug ResistancesiRNA ConcentrationObserved EffectReference
K562/A02 (Leukemia)DaunorubicinNot specifiedSignificant inhibition of MDR1 expression at mRNA and protein levels, increased intracellular daunorubicin retention.[3]
MCF-7 (Breast Cancer)DoxorubicinNot specifiedTwo-fold increase in doxorubicin uptake and significant improvement in its therapeutic effect.[3]
K562/Dox (Leukemia)Tyrosine Kinase InhibitorsNot specifiedSignificant cellular accumulation of imatinib, dasatinib, sunitinib, and sorafenib.[4]
HepG2/ADM (Hepatoma)AdriamycinNot specifiedUp to 93% reduction in MDR1 mRNA levels and complete reversal of MDR in some clones.[5]

Visualizing the Mechanisms and Pathways

To better understand the distinct approaches of this compound and siRNA, the following diagrams illustrate their points of intervention in the context of P-gp function and its regulatory pathways.

cluster_0 P-glycoprotein (P-gp) Efflux Pump cluster_1 Points of Intervention Chemotherapeutic_Drug_In Chemotherapeutic Drug (intracellular) Pgp P-gp Chemotherapeutic_Drug_In->Pgp Binds Chemotherapeutic_Drug_Out Chemotherapeutic Drug (extracellular) Pgp->Chemotherapeutic_Drug_Out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi ATP ATP ATP->Pgp Hydrolysis Reversin_121 This compound Reversin_121->Pgp Inhibits Function siRNA siRNA RISC RISC siRNA->RISC Forms MDR1_mRNA ABCB1 mRNA MDR1_mRNA->Pgp Translates to RISC->MDR1_mRNA Degrades Translation Translation

Fig. 1: Mechanisms of Action

P_gp_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS JNK JNK RTK->JNK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 MDR1_Gene ABCB1 Gene AP1->MDR1_Gene Upregulates Transcription Pgp_Protein P-glycoprotein MDR1_Gene->Pgp_Protein Expression Start Start Seed_Cells Seed drug-resistant cancer cells Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Pre_treat Pre-treat with This compound Adhere->Pre_treat Add_Chemo Add chemotherapeutic agent Pre_treat->Add_Chemo Incubate Incubate for 48-96 hours Add_Chemo->Incubate Viability_Assay Perform cell viability assay Incubate->Viability_Assay Analyze Analyze data and calculate IC50 values Viability_Assay->Analyze End End Analyze->End Start Start Seed_Cells Seed drug-resistant cancer cells Start->Seed_Cells Transfect Transfect with P-gp targeting siRNA Seed_Cells->Transfect Incubate_KD Incubate for 24-72 hours for knockdown Transfect->Incubate_KD Verify_KD Verify knockdown (qRT-PCR, Western Blot) Incubate_KD->Verify_KD Add_Chemo Add chemotherapeutic agent Verify_KD->Add_Chemo Incubate_Chemo Incubate for 48 hours Add_Chemo->Incubate_Chemo Viability_Assay Perform cell viability assay Incubate_Chemo->Viability_Assay Analyze Analyze data and calculate IC50 values Viability_Assay->Analyze End End Analyze->End

References

Evaluating the Synergistic Potential of Reversin 121 with Novel Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of Reversin 121, a potent P-glycoprotein (P-gp) inhibitor, when used in combination with various chemotherapeutic agents. By reversing multidrug resistance (MDR), this compound shows promise in enhancing the efficacy of conventional cancer treatments. This document summarizes key experimental findings, outlines detailed methodologies for relevant assays, and visualizes associated biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

Multidrug resistance is a significant obstacle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their cytotoxic effects.[1][2][3] this compound is a hydrophobic peptide that functions as a P-glycoprotein inhibitor, effectively reversing P-gp-mediated MDR.[1][3] Its mechanism involves increasing the ATPase activity of MDR1, which interferes with the transporter's function and restores cancer cell sensitivity to chemotherapy.[1][3]

Synergistic Effects of this compound with Chemotherapeutics

This compound in Combination with Gemcitabine

Cancer Type: Pancreatic Cancer Cell Line: Panc-1

The combination of this compound with gemcitabine has been shown to reduce the proportion of multidrug-resistant tumor cells in Panc-1 pancreatic cancer cell lines.[1][3]

Combination ComponentConcentrationCell LineObserved EffectReference
This compound12 µg/mLPanc-1Reduction in the proportion of MDR-positive tumor cells[1][3]
GemcitabineNot SpecifiedPanc-1
This compound in Combination with 5-Fluorouracil (5-FU)

Cancer Type: Pancreatic Cancer Model: Orthotopic Pancreatic Carcinoma Mouse Model

In an in vivo setting, the combination of this compound with 5-fluorouracil demonstrated a significant decrease in tumor size and the prevalence of metastases.[1][2][3] This combination also led to a greater reduction in MRP3-positive cells compared to 5-FU monotherapy.[1][3]

Combination ComponentDosageModelObserved EffectReference
This compound2.5 mg/kgOrthotopic pancreatic carcinoma mouse modelDecreased tumor size and prevalence of metastases; Decreased MRP3-positive cells[1][2][3]
5-Fluorouracil35 mg/kg/dayOrthotopic pancreatic carcinoma mouse model
This compound in Combination with Paclitaxel

Cancer Type: Lung Cancer Cell Line: NCI-H460 (paclitaxel-resistant)

In paclitaxel-resistant NCI-H460 lung cancer cells, this compound was shown to reverse the resistance to paclitaxel.[1][3]

Combination ComponentConcentrationCell LineObserved EffectReference
This compound5 µMNCI-H460 (paclitaxel-resistant)Reversal of resistance to paclitaxel[1][3]
PaclitaxelNot SpecifiedNCI-H460 (paclitaxel-resistant)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the synergistic effects of this compound and chemotherapeutics.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Panc-1, NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., gemcitabine, paclitaxel), or their combination. Include a vehicle-treated control group.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by single agents and their combinations.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of drug combinations on cell cycle progression.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the compounds as described previously.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathway of P-glycoprotein Inhibition by this compound

P_glycoprotein_Inhibition cluster_cell Cancer Cell Chemotherapeutic Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemotherapeutic->Pgp Efflux Reversin121 This compound Reversin121->Pgp Inhibition IntracellularDrug Intracellular Drug Concentration Pgp->IntracellularDrug Decreases Apoptosis Apoptosis IntracellularDrug->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath Leads to Extracellular Extracellular Space

Caption: P-glycoprotein inhibition by this compound enhances intracellular chemotherapeutic drug concentration.

Experimental Workflow for Evaluating Synergy

Synergy_Workflow cluster_assays Perform Assays start Start: Cancer Cell Culture treatment Treat with this compound, Chemotherapeutic, or Combination start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle data_analysis Data Analysis: - IC50 Determination - Combination Index (CI) - Apoptosis/Cell Cycle Profiles viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Determine Synergy, Additive Effect, or Antagonism data_analysis->conclusion

Caption: Workflow for assessing the synergistic effects of this compound and chemotherapeutics.

Logical Relationship of Synergy Assessment

Synergy_Logic cluster_inputs Experimental Data cluster_outcomes Interpretation ic50_drugA IC50 of Drug A ci_calc Calculate Combination Index (CI) ic50_drugA->ci_calc ic50_drugB IC50 of Drug B ic50_drugB->ci_calc combo_effect Effect of Combination combo_effect->ci_calc synergy Synergy (CI < 1) ci_calc->synergy If additive Additive Effect (CI = 1) ci_calc->additive If antagonism Antagonism (CI > 1) ci_calc->antagonism If

Caption: Logical flow for determining synergy using the Combination Index (CI) method.

Conclusion

The available evidence suggests that this compound holds significant promise as a synergistic agent in cancer chemotherapy, particularly in tumors exhibiting multidrug resistance mediated by P-glycoprotein. Its ability to enhance the efficacy of drugs like gemcitabine, 5-fluorouracil, and paclitaxel in preclinical models of pancreatic and lung cancer warrants further investigation. Future studies should focus on generating comprehensive quantitative data, including IC50 values of drug combinations and Combination Index values, to rigorously establish the synergistic nature of these interactions and to guide the design of future clinical trials. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore and validate the therapeutic potential of this compound in combination with novel chemotherapeutics.

References

Reversin 121: A Comparative Analysis of its Efficacy in Overcoming Multidrug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Reversin 121's efficacy in various cancer cell lines, comparing its performance against other P-glycoprotein (P-gp) inhibitors and standard chemotherapeutic agents. The data presented is intended to support further research and development in the field of oncology, particularly in overcoming multidrug resistance (MDR), a significant challenge in cancer treatment.

Mechanism of Action: Reversing Multidrug Resistance

Multidrug resistance in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound is a potent P-glycoprotein inhibitor that works by increasing the ATPase activity of MDR1.[1] This action effectively reverses P-gp-mediated multidrug resistance, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.

P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition by this compound cluster_cell Cancer Cell cluster_outside Extracellular Space Chemotherapy_Drug Chemotherapeutic Drug P_gp P-glycoprotein (P-gp) Chemotherapy_Drug->P_gp Enters Cell P_gp->Chemotherapy_Drug Efflux Intracellular_Drug_Concentration Low Intracellular Drug Concentration Extracellular_Drug Chemotherapeutic Drug P_gp->Extracellular_Drug Pumps Out Cell_Survival Cancer Cell Survival Intracellular_Drug_Concentration->Cell_Survival Leads to Reversin_121 This compound Reversin_121->P_gp Inhibits

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Comparative Efficacy of this compound

The following tables summarize the efficacy of this compound in combination with standard chemotherapies, and compares its performance with other P-gp inhibitors and standalone chemotherapeutic agents in relevant cancer cell lines.

Table 1: Efficacy of this compound in Pancreatic Cancer Cell Lines (Panc-1)

TreatmentConcentrationEffectCitation
Gemcitabine-Standard Chemotherapy[3]
This compound + Gemcitabine 12 µg/mL Reduces the proportion of MDR-positive tumor cells [1]
Gemcitabine7.63 µMIC50[2]
Gemcitabine (Gemcitabine-resistant)3.583 µM (48h), 2.592 µM (96h)IC50 in Panc-1 GR cells[4]

Table 2: Efficacy of this compound in Lung Cancer Cell Lines (NCI-H460)

TreatmentConcentrationEffectCitation
Paclitaxel-Standard Chemotherapy
This compound + Paclitaxel 5 µM Reverses resistance to Paclitaxel [1]
Paclitaxel0.183 µmol/L (72h), 4.496 µmol/L (24h)IC50[5]

Table 3: Comparative IC50 Values of P-glycoprotein Inhibitors

P-gp InhibitorConcentration (IC50)Target/AssayCitation
Verapamil-P-gp inhibitor[6]
Cyclosporine A3.2 µMP-gp inhibition[7]
Zosuquidar59 nM (Ki)P-gp inhibition[1][8]
Tariquidar~0.04 µMP-gp inhibition[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability and IC50 Determination (MTT Assay)

MTT Assay Workflow for Cell Viability Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_1 2. Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells 3. Treat with varying concentrations of the drug Incubate_1->Treat_Cells Incubate_2 4. Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT 5. Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability and IC50 using MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Panc-1, NCI-H460) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, gemcitabine, paclitaxel) and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

MDR1/P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)

Rhodamine 123 Efflux Assay Workflow Prepare_Cells 1. Prepare a single-cell suspension Load_Dye 2. Load cells with Rhodamine 123 Prepare_Cells->Load_Dye Incubate_1 3. Incubate to allow dye uptake Load_Dye->Incubate_1 Wash_Cells 4. Wash cells to remove extracellular dye Incubate_1->Wash_Cells Treat_Cells 5. Resuspend cells in media with or without P-gp inhibitor (e.g., this compound) Wash_Cells->Treat_Cells Incubate_2 6. Incubate to allow dye efflux Treat_Cells->Incubate_2 Analyze_Flow 7. Analyze intracellular fluorescence by flow cytometry Incubate_2->Analyze_Flow Compare_Fluorescence 8. Compare fluorescence between treated and untreated cells Analyze_Flow->Compare_Fluorescence

Caption: Workflow for assessing P-gp efflux activity using Rhodamine 123.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells to be tested.

  • Dye Loading: Incubate the cells with a fluorescent substrate of P-gp, such as Rhodamine 123, for a specified time to allow for dye uptake.

  • Washing: Wash the cells to remove any extracellular dye.

  • Efflux and Inhibition: Resuspend the cells in fresh media with and without the P-gp inhibitor (e.g., this compound).

  • Incubation: Incubate the cells to allow for the efflux of the dye.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates the inhibition of P-gp-mediated efflux.[10]

Flow Cytometry for MDR Protein Expression

Protocol:

  • Cell Preparation: Harvest and wash the cancer cells.

  • Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the MDR protein of interest (e.g., P-glycoprotein). A corresponding isotype control should be used to determine background fluorescence.

  • Washing: Wash the cells to remove any unbound antibody.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the percentage of cells expressing the MDR protein and the mean fluorescence intensity, which correlates with the level of protein expression.[11][12]

Conclusion

This compound demonstrates significant potential as a chemosensitizing agent in cancer cells exhibiting multidrug resistance. Its ability to inhibit P-glycoprotein and restore sensitivity to standard chemotherapeutics like gemcitabine and paclitaxel in pancreatic and lung cancer cell lines, respectively, warrants further investigation. The provided data and experimental protocols offer a foundation for researchers to build upon in the development of more effective cancer therapies that can overcome the challenge of MDR.

References

A comparative analysis of the safety profiles of various P-gp inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a key player in multidrug resistance (MDR) in oncology and influences drug pharmacokinetics by limiting absorption and distribution.[1][2] Inhibiting P-gp is a therapeutic strategy to overcome MDR and enhance drug efficacy.[2][3] Over the past three decades, P-gp inhibitors have been categorized into three generations, each developed to improve upon the specificity, potency, and safety of the last.[4][5] This guide provides a comparative analysis of the safety profiles of various P-gp inhibitors, supported by experimental data, to inform future research and development.

Comparative Safety Profiles of P-gp Inhibitors by Generation

The development of P-gp inhibitors has been a story of refining potency while minimizing toxicity. Early inhibitors were often repurposed drugs with significant off-target effects, while later generations were specifically designed for high P-gp affinity and a cleaner safety profile.

First-Generation Inhibitors

First-generation modulators were discovered serendipitously and are typically drugs with other primary pharmacological activities.[4][5][6] Their use as P-gp inhibitors is limited by the high concentrations required to be effective, which often leads to unacceptable toxicity from their primary drug action.[1][4][6]

  • Verapamil : A calcium channel blocker used to treat hypertension, its use for P-gp inhibition is severely limited by cardiotoxicity, including hypotension and atrioventricular block, at the necessary doses.[1][7][8][9] Common side effects at therapeutic doses include constipation, dizziness, and headache.[8][9][10]

  • Cyclosporine A : An immunosuppressant vital in preventing organ transplant rejection, its P-gp inhibitory action is overshadowed by significant dose-dependent adverse effects.[11] Key toxicities include nephrotoxicity, hypertension, neurotoxicity, and an increased risk of infections and malignancies due to immunosuppression.[11][12][13][14]

Second-Generation Inhibitors

Developed to be more potent and specific than the first generation, these agents have reduced intrinsic pharmacological effects. However, their clinical utility was often hampered by unpredictable pharmacokinetic interactions, as many are metabolized by or inhibit cytochrome P450 3A4 (CYP3A4), altering the metabolism of co-administered chemotherapeutics.[4][15]

  • Dexverapamil : The R-isomer of verapamil, it was developed to reduce the cardiotoxicity of its parent compound.[7] While the toxicity profile was more tolerable, with milder cardiac side effects, it still presented challenges and had limited efficacy in clinical trials.[7]

  • Biricodar (VX-710) : A potent inhibitor of P-gp and Multidrug Resistance-associated Protein 1 (MRP1).[16][17] In clinical trials, when combined with paclitaxel, the principal toxicity was myelosuppression, including grade 4 neutropenia.[16][18][19] Other non-hematological side effects like asthenia, paresthesia, and headache were generally mild to moderate.[16][19]

Third-Generation Inhibitors

These compounds were developed through rational drug design to be highly potent, specific P-gp inhibitors with high affinity and low toxicity.[4][15] They generally do not interact with CYP450 enzymes, leading to fewer drug-drug interactions.[4][20] While their safety profiles are vastly improved, many have failed in late-stage clinical trials due to a lack of significant improvement in anticancer efficacy.[1][7]

  • Tariquidar (XR9576) : A potent and specific noncompetitive P-gp inhibitor.[21][22] Clinical trials have shown it to be well-tolerated with minimal side effects and a lack of significant pharmacokinetic interactions with co-administered drugs like vinorelbine.[7][21] Its development has been challenged by unimpressive efficacy in improving patient outcomes.[7]

  • Zosuquidar (LY335979) : A selective and potent P-gp inhibitor that has been extensively studied.[23][24] It is generally well-tolerated, with the most common side effect being reversible, mild-to-moderate neurologic toxicity, including cerebellar dysfunction and palinopsia.[7][23] It has shown minimal effect on the pharmacokinetics of co-administered drugs like doxorubicin.[23][25][26]

  • Elacridar (GF120918) : Another potent and specific P-gp inhibitor. Early phase trials demonstrated an acceptable safety profile, but it was not advanced to later-stage clinical trials.[7]

Data Summary: Safety Profiles of Key P-gp Inhibitors

The table below summarizes the key safety characteristics of representative P-gp inhibitors from each generation.

InhibitorGenerationPrimary Pharmacological ActionCommon Adverse EffectsDose-Limiting Toxicities (DLTs)
Verapamil FirstL-type Calcium Channel BlockerConstipation, dizziness, headache, nausea, hypotension.[8][9][10]Cardiotoxicity (hypotension, arrhythmia).[1][7]
Cyclosporine A FirstCalcineurin Inhibitor (Immunosuppressant)Hypertension, dyslipidemia, hyperkalemia, neurotoxicity, gingival hyperplasia.[11][12]Nephrotoxicity, severe hypertension, neurotoxicity.[11][12]
Biricodar (VX-710) SecondP-gp/MRP1 InhibitorAsthenia, paresthesia, headache, myalgia, nausea, diarrhea.[16][19]Myelosuppression (neutropenia).[16][19][27]
Tariquidar ThirdP-gp InhibitorGenerally well-tolerated with minimal side effects reported in clinical trials.[7][21]Not clearly established due to lack of efficacy at tested doses.[7]
Zosuquidar ThirdP-gp InhibitorReversible neurologic events (e.g., cerebellar dysfunction, hallucinations).[7][23]Cerebellar dysfunction, hallucinations, palinopsia.[7]

Experimental Protocols: Phase I Safety and Tolerability Study

The primary goal of early clinical evaluation of a P-gp inhibitor is to determine its safety, tolerability, and maximum tolerated dose (MTD) when administered alone and in combination with a substrate drug (e.g., a chemotherapeutic agent). Below is a generalized methodology for such a study.

Study Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of P-gp Inhibitor 'X' in Combination with Doxorubicin in Patients with Advanced Solid Tumors.

Objectives:

  • Primary: To determine the MTD and the DLTs of P-gp Inhibitor 'X' when co-administered with a standard dose of doxorubicin.

  • Secondary: To characterize the safety and tolerability profile, evaluate the pharmacokinetic profile of both agents, and assess for preliminary evidence of antitumor activity.

Methodology:

  • Patient Population: Patients with advanced, refractory solid malignancies for whom doxorubicin is considered a therapeutic option. All patients must have adequate organ function (hematologic, renal, and hepatic).

  • Study Design: A standard 3+3 dose-escalation design. Patients are enrolled in cohorts of three to receive escalating doses of P-gp Inhibitor 'X'.

  • Treatment Plan:

    • Cycle 1: Patients receive a single agent (either P-gp Inhibitor 'X' or doxorubicin) to establish baseline pharmacokinetics. After a washout period, they receive the combination therapy.

    • Subsequent Cycles: Patients receive P-gp Inhibitor 'X' (e.g., orally for several days or as an intravenous infusion) prior to and/or concurrently with a standard intravenous dose of doxorubicin (e.g., 60 mg/m²). Cycles are typically repeated every 21 days.

  • Dose Escalation: If none of the three patients in a cohort experience a DLT during the first cycle, the next cohort is enrolled at a higher dose level of P-gp Inhibitor 'X'. If one patient experiences a DLT, three more patients are added to that cohort. The MTD is defined as the dose level at which no more than one of six patients experiences a DLT.

  • Safety Monitoring: Patients are monitored continuously for adverse events (AEs) using the Common Terminology Criteria for Adverse Events (CTCAE). Monitoring includes physical examinations, vital signs, electrocardiograms (ECGs), and regular laboratory tests (complete blood count, chemistry panels).

  • Pharmacokinetic Analysis: Blood samples are collected at predetermined time points after drug administration to determine the plasma concentrations of P-gp Inhibitor 'X', doxorubicin, and their metabolites. This helps assess any potential drug-drug interactions.[25][26]

  • Pharmacodynamic Assessment: P-gp function in peripheral blood mononuclear cells (e.g., natural killer cells) can be assessed using a fluorescent P-gp substrate (e.g., rhodamine-123) efflux assay via flow cytometry to confirm biological activity of the inhibitor at different dose levels.[23][25]

Visualizing the Evolution of P-gp Inhibitor Development

The progression from first to third-generation inhibitors can be understood as a logical workflow aimed at optimizing the therapeutic window by increasing specificity and reducing off-target toxicity.

Pgp_Inhibitor_Development cluster_0 First Generation cluster_1 Second Generation cluster_2 Third Generation cluster_3 Challenges FirstGen Examples: Verapamil, Cyclosporine A - Repurposed Drugs - Low P-gp Specificity - High Off-Target Toxicity SecondGen Examples: Dexverapamil, Biricodar - Higher P-gp Affinity - Reduced Intrinsic Activity FirstGen->SecondGen Goal: Reduce off-target toxicity & increase potency Toxicity Cardio/Nephrotoxicity FirstGen->Toxicity Primary limitation ThirdGen Examples: Tariquidar, Zosuquidar - High Potency & Specificity - Minimal CYP450 Interaction SecondGen->ThirdGen Goal: Eliminate pharmacokinetic interactions PK_Issues CYP3A4 Interactions SecondGen->PK_Issues Primary limitation Efficacy Lack of Clinical Efficacy ThirdGen->Efficacy Primary limitation

Caption: Logical workflow of P-gp inhibitor development across generations.

References

Validating Clinical Translatability: A Comparative Guide to Reversine 121 and Reversine Preclinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the journey from a promising preclinical compound to a clinically viable therapeutic is fraught with challenges. Validating the translatability of preclinical findings is a critical step in this process. This guide provides a comprehensive comparison of the preclinical data for two molecules, Reversine 121 and Reversine, against relevant alternative agents to objectively assess their potential for clinical translation.

Distinguishing Reversine 121 and Reversine: Two Distinct Mechanisms

Initial investigations reveal that "Reversine 121" and "Reversine" are distinct chemical entities with different mechanisms of action, a crucial factor for their potential clinical applications. Reversine 121 is a peptide-based chemosensitizer that functions as a P-glycoprotein (P-gp) inhibitor , aiming to overcome multidrug resistance (MDR) in cancer cells. In contrast, Reversine is a 2,6-disubstituted purine derivative that acts as a multi-kinase inhibitor , primarily targeting Aurora kinases A, B, and C, which are key regulators of mitosis.

This guide will, therefore, address each molecule separately, comparing them to other drugs within their respective classes.

Part 1: Reversine 121 - A P-glycoprotein Inhibitor for Overcoming Multidrug Resistance

Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (also known as MDR1), is a major obstacle in cancer chemotherapy. Reversine 121 aims to address this by inhibiting P-gp, thereby increasing the intracellular concentration and efficacy of co-administered cytotoxic drugs.

Mechanism of Action

Reversine 121 is a hydrophobic peptide chemosensitizer that binds to the P-glycoprotein multidrug transporter.[1] It is reported to increase the ATPase activity of MDR1, effectively reversing P-glycoprotein-mediated multidrug resistance.[2]

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Extracellular Space Extracellular Space Pgp->Extracellular Space Chemo Chemotherapy Drug Chemo->Pgp Efflux Intracellular Accumulation Intracellular Accumulation Chemo->Intracellular Accumulation Reversine121 Reversine 121 Reversine121->Pgp Inhibition

Reversine 121 Mechanism of Action
Preclinical Efficacy of Reversine 121

The available preclinical data for Reversine 121 primarily focuses on its ability to reverse chemotherapy resistance.

In Vitro Studies:

Cell LineCancer TypeChemotherapy AgentReversine 121 ConcentrationObserved Effect
Panc1Pancreatic CancerGemcitabine12 µg/mLReduced proportion of MDR-positive tumor cells.[2]
NCI-H460 (paclitaxel-resistant)Lung CancerPaclitaxel5 µMReversal of paclitaxel resistance.[1][2]

In Vivo Studies:

An orthotopic pancreatic carcinoma mouse model demonstrated that Reversine 121, in combination with 5-fluorouracil, led to a significant decrease in tumor size and the prevalence of metastases compared to controls.[3]

Animal ModelCancer TypeTreatmentReversine 121 DosageKey Findings
Orthotopic Mouse ModelPancreatic CarcinomaReversine 121 + 5-fluorouracil2.5 mg/kg (i.p., 5 days/week)Decreased tumor size and prevalence of metastases; reduced MRP3-positive cells.[2]
Comparison with Other P-glycoprotein Inhibitors

The clinical development of P-gp inhibitors has been challenging, with many first and second-generation agents failing due to toxicity or lack of efficacy. Third-generation inhibitors like tariquidar, zosuquidar, and elacridar have shown more promise.

CompoundMechanismSelected Preclinical FindingsClinical Status
Reversine 121 P-gp inhibitorEffective in pancreatic and lung cancer models in vitro and in vivo.[1][2][3]Preclinical
Tariquidar (XR9576) Non-competitive P-gp inhibitorPotentiates activity of doxorubicin, paclitaxel, and other agents in resistant tumor models.[4] Has been shown to increase brain penetration of P-gp substrates.[5]Phase III trials completed, but did not meet primary endpoints for improved survival in some cancers.[6]
Zosuquidar (LY335979) Potent and selective P-gp inhibitorReverses P-gp-mediated resistance in various cell lines and xenograft models.[7][8]Phase III trial in elderly AML patients did not show a significant improvement in outcome.[9]
Elacridar (GF120918) P-gp and BCRP inhibitorIncreases bioavailability and CNS penetration of co-administered drugs in preclinical models.[10][11]Investigated in Phase I and II trials, showing effective P-gp inhibition but limited clinical success in improving overall outcomes.[10]
Experimental Protocols

P-glycoprotein ATPase Activity Assay:

This assay measures the ATP hydrolysis by P-gp, which is stimulated by its substrates and can be modulated by inhibitors.

  • Preparation of Membranes: Isolate cell membranes from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus expressing human MDR1).

  • Assay Reaction: Incubate the membrane preparation with varying concentrations of Reversine 121 in the presence of a P-gp substrate (e.g., verapamil) and ATP.

  • Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the rate of phosphate release against the concentration of Reversine 121 to determine its effect on P-gp ATPase activity.

start Start prep Prepare P-gp expressing cell membranes start->prep incubate Incubate membranes with Reversine 121, P-gp substrate, and ATP prep->incubate measure Measure inorganic phosphate (Malachite Green Assay) incubate->measure analyze Analyze effect on ATPase activity measure->analyze end End analyze->end

P-gp ATPase Activity Assay Workflow

In Vivo Tumor Xenograft Model:

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., pancreatic or lung cancer cells with known chemoresistance) into immunocompromised mice.

  • Tumor Growth: Allow tumors to establish and reach a predetermined size.

  • Treatment: Randomize mice into treatment groups: vehicle control, chemotherapy alone, Reversine 121 alone, and combination of chemotherapy and Reversine 121. Administer treatments according to a defined schedule.

  • Monitoring: Measure tumor volume regularly using calipers. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Clinical Translatability of Reversine 121

The preclinical data for Reversine 121, though limited, demonstrates a proof-of-concept for its potential to reverse multidrug resistance. However, the clinical translation of P-gp inhibitors has been historically challenging. The failure of several third-generation inhibitors in Phase III trials highlights the complexities of targeting MDR in the clinical setting. For Reversine 121 to demonstrate clinical translatability, further preclinical studies are needed to establish a robust safety profile, favorable pharmacokinetics, and efficacy in a broader range of cancer models.

Part 2: Reversine - A Multi-Kinase Inhibitor Targeting Cell Division

Reversine has garnered interest for its dual properties: inducing dedifferentiation of cells and exhibiting anti-cancer activity. Its primary anti-tumor effect is attributed to the inhibition of Aurora kinases, which are often overexpressed in human cancers and are critical for mitotic progression.

Mechanism of Action

Reversine is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[12] Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in failed cytokinesis and polyploidy. Reversine also inhibits other kinases, including Monopolar Spindle 1 (MPS1) and c-Jun N-terminal kinase (JNK), which may contribute to its anti-cancer effects.[13]

cluster_aurora Aurora Kinases Reversine Reversine AurA Aurora A Reversine->AurA Inhibition AurB Aurora B Reversine->AurB Inhibition Spindle Spindle Assembly AurA->Spindle Apoptosis Apoptosis AurA->Apoptosis Inhibition leads to Cytokinesis Cytokinesis AurB->Cytokinesis Polyploidy Polyploidy AurB->Polyploidy Inhibition leads to

Reversine's Inhibition of Aurora Kinases
Preclinical Efficacy of Reversine

Reversine has demonstrated broad anti-proliferative activity across a range of cancer cell lines and in vivo models.

In Vitro IC50 Values:

Cancer TypeCell Line(s)IC50 Range
Non-Small Cell Lung CancerA549, H1299, H1435, H230.9 - 20 µM (at 72h)[14]
GliomaHOG, T98G, U251MG<0.4 - 13 µM (at 72h)[15]
Renal Cell Carcinoma786-O, ACHN0.74 - 1.61 µM (at 72h)[16]
OsteosarcomaMNNG/HOS, U-2 OS, MG-63Significant inhibition at 1-4 µM[17]
Breast CancerMCF-7, MDA-MB-231Growth suppression observed.[18]
Gastric CancerAGS, NCI-N87Dose-dependent inhibition of viability.
CholangiocarcinomaKKU-100, KKU-213A/BLower IC50 than 5-FU.[19]

In Vivo Studies:

Animal ModelCancer TypeReversine TreatmentKey Findings
Chicken Embryo CAMOsteosarcomaNot specifiedDecreased tumor size.[17]
NOD/SCID MiceBreast Cancer (MCF-7)Not specifiedInhibited in vivo tumor growth.[20]
Comparison with Other Aurora Kinase Inhibitors

Several Aurora kinase inhibitors have entered clinical trials, providing a benchmark for assessing the potential of Reversine.

CompoundTarget(s)Selected Preclinical FindingsClinical Status
Reversine Aurora A, B, C; MPS1; JNKBroad in vitro and in vivo anti-tumor activity.[14][15][16][17][18][20]Preclinical
Alisertib (MLN8237) Aurora AInduces G2-M arrest and apoptosis; active in various xenograft models including hematological and solid tumors.[21][22]Investigated in numerous Phase I, II, and III trials for various cancers, with some activity observed, particularly in hematological malignancies.[23]
Barasertib (AZD1152) Aurora BInduces polyploidy and apoptosis; shows efficacy in SCLC and hematologic tumor xenografts.[24][25][26]Has been evaluated in clinical trials for solid tumors and hematologic cancers.[12]
Danusertib (PHA-739358) Pan-Aurora, Abl, Ret, FGFR1Inhibits proliferation and tumor growth in a wide range of cancer models, including CML.[27][28]Investigated in Phase I and II trials for solid tumors and leukemias.[29][30][31]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Reversine for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

start Start seed Seed cancer cells in 96-well plate start->seed treat Treat with varying concentrations of Reversine seed->treat mtt Add MTT and incubate treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

MTT Cell Viability Assay Workflow

Colony Formation Assay:

  • Cell Seeding: Seed a low density of cancer cells in a 6-well plate.

  • Treatment: Treat the cells with Reversine for a specified period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium and replace it with fresh medium.

  • Incubation: Incubate the plates for 1-2 weeks to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

Clinical Translatability of Reversine

Reversine's broad anti-cancer activity in preclinical models is promising. Its multi-kinase inhibitory profile could be advantageous in treating complex malignancies but may also present challenges in terms of off-target toxicities. The clinical development of other Aurora kinase inhibitors like Alisertib has shown that while these agents can be effective, particularly in hematological cancers, identifying patient populations who will benefit most is crucial. To enhance the clinical translatability of Reversine, further studies should focus on identifying predictive biomarkers of response, optimizing its therapeutic window, and exploring rational combination therapies.

Conclusion

Both Reversine 121 and Reversine have demonstrated compelling preclinical anti-cancer properties within their respective mechanistic classes.

  • Reversine 121 shows clear potential as a chemosensitizing agent to combat multidrug resistance. Its successful clinical translation will depend on overcoming the historical hurdles faced by P-gp inhibitors, which will require a strong demonstration of a favorable safety profile and significant efficacy in combination therapies.

  • Reversine presents a broad-spectrum anti-proliferative activity due to its inhibition of Aurora kinases and other cell cycle regulators. Its path to the clinic will likely involve careful patient selection based on biomarker analysis and a thorough evaluation of its safety and tolerability, given its multi-kinase inhibitory nature.

Ultimately, the successful clinical translation of these preclinical findings will hinge on rigorous further investigation into their pharmacokinetics, safety, and efficacy in well-designed preclinical models that can more accurately predict clinical outcomes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reversin 121
Reactant of Route 2
Reactant of Route 2
Reversin 121

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.